Methyl 5-amino-2-iodobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYYAXWPUHHYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-2-iodobenzoate (CAS 1065102-79-5) is a strategically important bifunctional aromatic compound, serving as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an activating amino group, a reactive iodo moiety, and an ester, makes it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and material science. Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the practical knowledge required for its effective utilization.
Chapter 1: Introduction to this compound
This compound is a substituted aniline derivative whose value is derived from its distinct reactive sites. The ortho-iodo substituent is an excellent leaving group, particularly in transition metal-catalyzed reactions, while the meta-amino group can be readily functionalized or used to modulate electronic properties. This combination allows for sequential and site-selective modifications, a crucial strategy in multi-step synthesis.
Chemical Identity
| Identifier | Value |
| CAS Number | 1065102-79-5[1] |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈INO₂[1] |
| Molecular Weight | 277.06 g/mol [1] |
| InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N |
| SMILES | O=C(OC)C1=CC(N)=CC=C1I[1] |
Physicochemical Properties
This compound is typically a liquid or a solid with a low melting point, depending on purity. It is crucial to store it under recommended conditions to maintain its stability.
| Property | Value | Source |
| Physical Form | Liquid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Significance in Medicinal Chemistry and Organic Synthesis
The significance of this compound lies in its bifunctional nature, which provides multiple reactive sites for building complex molecules.[2] The carbon-iodine bond is particularly susceptible to oxidative addition in palladium catalytic cycles, making it a prime substrate for a wide array of cross-coupling reactions.[2][3] These reactions are foundational in modern drug discovery for creating new carbon-carbon and carbon-heteroatom bonds.[2] The amino group offers a secondary, distinct point for modification, such as acylation or alkylation, allowing for the synthesis of diverse chemical libraries for screening.[2] This strategic placement of functional groups makes it an invaluable precursor for novel bioactive compounds in medicinal chemistry and functional materials in material science.[2][4]
Chapter 2: Synthesis and Characterization
While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and reaction byproducts. The most common route involves the direct iodination of a methyl 5-aminobenzoate precursor.
Generalized Synthetic Workflow
The synthesis typically involves the electrophilic iodination of methyl 5-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the para position is blocked, iodination occurs at one of the ortho positions. N-Iodosuccinimide (NIS) in an acidic medium like acetic acid is a common and effective iodinating agent for this transformation.
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from a general procedure for the iodination of substituted anilines.[5]
-
Dissolution: Dissolve the starting material, methyl 5-aminobenzoate, in concentrated acetic acid in a round-bottom flask.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) portion-wise to the solution while stirring. The reaction is typically run at or slightly above room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water and salts.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final, high-purity this compound.
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive structural confirmation. Spectroscopic data for this compound is available in chemical databases for comparison.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful iodination.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine (N-H stretch), ester (C=O stretch), and aromatic functionalities.
Chapter 3: Core Applications in Drug Discovery and Synthesis
The true utility of this compound is realized in its application as a versatile synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step. This makes the compound an ideal partner for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[2][3]
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Representative Protocol: Suzuki Coupling
The Suzuki coupling reaction forms a new carbon-carbon bond between the aryl iodide and a boronic acid derivative.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
-
Heating: Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude solid or oil via column chromatography or recrystallization to yield the biaryl product.
The ability to perform these coupling reactions makes the title compound a key building block for synthesizing complex scaffolds found in many pharmaceutical agents.[4][7]
Chapter 4: Safety, Handling, and Storage
Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.
Hazard Identification
This compound is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.[8]
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Laboratory Handling and PPE
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.
-
Stability: The compound is stable under recommended storage conditions.[8]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[8]
Chapter 5: Future Outlook
This compound will likely remain a valuable tool in synthetic chemistry. Its utility will continue to expand as new cross-coupling methodologies are developed. Its application in the synthesis of novel organic electronic materials, specialized polymers, and agrochemicals represents a growing area of research beyond its traditional role in pharmaceuticals.[3][7][10] The strategic placement of its functional groups ensures its continued relevance for creating complex and high-value molecules.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 1065102-79-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound(1065102-79-5) 1H NMR spectrum [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate: A Key Intermediate in Modern Synthesis
Abstract
Methyl 5-amino-2-iodobenzoate is a strategically important chemical intermediate, finding extensive application in the realms of pharmaceutical research and materials science. Its unique trifunctionalized aromatic structure, featuring an amine, an iodo group, and a methyl ester, offers a versatile platform for the construction of complex molecular architectures. The pronounced reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, coupled with the synthetic utility of the amino moiety, makes this compound a valuable building block for drug discovery and the development of novel functional materials. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol with mechanistic insights, in-depth spectral analysis, and a discussion of its applications, grounded in authoritative references.
Introduction: The Strategic Importance of this compound
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of target molecules. This compound (CAS No. 1065102-79-5) has emerged as a bifunctional molecule of significant interest, offering multiple reactive sites for the elaboration of more complex structures.[1] The presence of an iodine atom at the C-2 position is a key feature, as iodine is an excellent leaving group, facilitating a wide array of cross-coupling reactions that are fundamental to modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] The high reactivity of aryl iodides in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings is particularly noteworthy.[1]
Simultaneously, the amino group at the C-5 position provides a distinct and versatile reactive handle. This primary amine can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization, which allows for the introduction of a diverse range of other functional groups.[1] This multi-faceted reactivity profile positions this compound as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of agents targeting cancer and inflammatory diseases, as well as in the creation of advanced organic electronic materials.[2][3]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is a prerequisite for its effective and safe utilization in a research or industrial setting.
| Property | Value | Source |
| CAS Number | 1065102-79-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₈INO₂ | --INVALID-LINK-- |
| Molecular Weight | 277.06 g/mol | --INVALID-LINK-- |
| Appearance | Cream to pinkish crystalline solid | --INVALID-LINK-- |
| Melting Point | 80-89 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (GC) | --INVALID-LINK-- |
| Synonyms | Methyl 5-iodoanthranilate, 4-Iodo-2-(methoxycarbonyl)aniline | --INVALID-LINK-- |
Safety and Handling:
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry, and dark place to maintain its stability.[2]
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be strategically approached through a two-step process starting from methyl anthranilate. This involves an electrophilic iodination of the aromatic ring followed by diazotization of the amino group and subsequent Sandmeyer-type iodination. A more direct approach involves the direct iodination of methyl 5-aminobenzoate. A plausible and efficient laboratory-scale synthesis is outlined below, drawing upon established methodologies for the iodination of related anthranilic acid derivatives.
Overall Synthesis Pathway
Caption: A general scheme for the synthesis of this compound via iodination of methyl anthranilate.
Mechanistic Insights
The introduction of an iodine atom onto the electron-rich aromatic ring of methyl anthranilate proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strongly activating, ortho-, para-directing group. Therefore, the iodine electrophile will preferentially substitute at the para position (C5) relative to the amino group. The use of reagents like iodine monochloride (ICl) or N-Iodosuccinimide (NIS) in a suitable solvent such as acetic acid provides the electrophilic iodine species required for the reaction.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of analogous compounds.
Step 1: Iodination of Methyl Anthranilate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl anthranilate (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of N-Iodosuccinimide (NIS) (1.1 equivalents) in glacial acetic acid.
-
Add the NIS solution dropwise to the stirred solution of methyl anthranilate over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice-water and stir until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted NIS.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a crystalline solid.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned NMR spectrum is not readily accessible, the expected chemical shifts and multiplicities can be predicted based on the structure and data from analogous compounds.
¹H NMR (Predicted):
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the iodine (H-3) would likely appear as a doublet. The proton between the amino and iodo groups (H-4) would appear as a doublet of doublets. The proton ortho to the amino group (H-6) would appear as a doublet.
-
Amino Protons: A broad singlet in the region of δ 4.0-6.0 ppm, the chemical shift of which is dependent on the solvent and concentration.
-
Methyl Protons: A sharp singlet around δ 3.8-3.9 ppm corresponding to the methyl ester protons.
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 90-150 ppm). The carbon bearing the iodine (C-2) would be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm). The carbon attached to the amino group (C-5) would also be shielded. The remaining aromatic carbons would resonate at predictable chemical shifts based on substituent effects.
-
Methyl Carbon: A signal around δ 50-55 ppm for the methyl ester carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching vibrations of the primary amine |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching of the methyl group |
| ~1700 | Strong, Sharp | C=O stretching of the ester carbonyl group |
| 1600-1450 | Medium to Strong | C=C stretching vibrations of the aromatic ring |
| ~1250 | Strong | C-O stretching of the ester |
| Below 600 | Weak to Medium | C-I stretching vibration |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 277, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 246, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 218.
Applications in Pharmaceutical and Materials Science
The synthetic utility of this compound is well-established, serving as a key building block in the synthesis of a variety of complex organic molecules.
Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of biologically active molecules. The iodo and amino groups provide orthogonal reactive sites that can be selectively functionalized. For instance, the iodine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the amino group can be acylated, alkylated, or converted to other functionalities. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, the broader class of 3-amino-5-halo-2-iodobenzoates are recognized as versatile starting materials in pharmaceutical synthesis.[4][5] For example, related iodinated anthranilate derivatives are key intermediates in the synthesis of various kinase inhibitors used in oncology.
Materials Science
In the field of materials science, this compound and its derivatives are utilized in the synthesis of functional organic materials. The ability to introduce various substituents onto the aromatic ring via cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This makes them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
Conclusion
This compound is a chemical intermediate of considerable strategic value. Its well-defined chemical structure, coupled with its versatile reactivity, provides a robust platform for the synthesis of a wide range of complex organic molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and applications is essential for researchers and professionals in the fields of drug discovery and materials science. This guide has provided an in-depth overview of these key aspects, underscoring the importance of this compound as a cornerstone in modern organic synthesis.
References
Foreword: The Strategic Importance of Methyl 5-amino-2-iodobenzoate
An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-iodobenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic value of a molecular scaffold is measured by its versatility and the efficiency with which it can be synthesized. This compound stands out as a pivotal building block. Its trifunctional nature—an aromatic amine, a methyl ester, and an aryl iodide—offers a rich platform for molecular elaboration. The amine serves as a nucleophile or a precursor to a diazonium salt, the ester provides a handle for hydrolysis or amidation, and the aryl iodide is exceptionally reactive in cross-coupling reactions, a cornerstone of modern drug discovery.[1][2]
This guide provides a detailed examination of the primary synthetic pathways to this valuable intermediate. It is structured not as a rigid protocol, but as a strategic manual, explaining the chemical logic behind each step to empower researchers to adapt and optimize these methods for their specific applications.
Primary Synthesis Strategy: A Two-Stage Approach via Nitro-Reduction
The most reliable and widely applicable synthesis of this compound proceeds through a two-step sequence starting from the commercially available precursor, 2-iodo-5-nitrobenzoic acid. This pathway is favored for its high yields, operational simplicity, and the avoidance of hazardous reagents often associated with direct iodination of aniline derivatives.
The overall transformation is conceptually straightforward:
-
Esterification: Protection of the carboxylic acid as a methyl ester.
-
Reduction: Selective reduction of the nitro group to the target amine.
Caption: Primary two-step synthesis pathway to the target compound.
Part 1: Synthesis of the Key Intermediate: Methyl 2-iodo-5-nitrobenzoate
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium process.
Causality Behind the Experimental Choices:
-
Reagents: Methanol serves as both the solvent and the reactant. A strong mineral acid, typically sulfuric acid (H₂SO₄), is used in catalytic amounts. The acid's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[3]
-
Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate and to help drive the equilibrium toward the product side by removing the water byproduct, although in many setups the sheer excess of methanol is sufficient.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodo-5-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of methanol (e.g., 10-20 mL per gram of starting material) to serve as the solvent and reagent.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (H₂SO₄) dropwise, typically 2-5 mol% relative to the carboxylic acid.
-
Heating: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7). The product will precipitate as a solid. d. Isolate the solid product by vacuum filtration, washing thoroughly with cold water. e. Dry the isolated solid under vacuum. The product, methyl 2-iodo-5-nitrobenzoate, is typically obtained as a pale yellow solid and is often of sufficient purity for the next step.
| Reagent | Molar Eq. | Purpose |
| 2-Iodo-5-nitrobenzoic Acid | 1.0 | Starting Material |
| Methanol (CH₃OH) | Large Excess | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄) | 0.02 - 0.05 | Acid Catalyst |
Part 2: Reduction of the Nitro Group to Form this compound
The final step is the selective reduction of the aromatic nitro group to an amine. This is a critical transformation, and several reliable methods are available. The choice of method often depends on laboratory equipment availability, scale, and cost considerations. The aryl iodide and ester functionalities are stable under these conditions.
Method A: Catalytic Hydrogenation
This is a clean, high-yielding method that produces minimal waste.
-
Causality: A heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), facilitates the reaction between hydrogen gas and the nitro group. The reaction occurs on the surface of the catalyst.[4][5]
Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve methyl 2-iodo-5-nitrobenzoate (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the solution. The catalyst is often added as a slurry in the reaction solvent to prevent ignition.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 30-50 psi).
-
Reaction: Agitate the mixture at room temperature for 2-6 hours, or until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.
-
Work-up and Isolation: a. Carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. d. The resulting solid can be recrystallized (e.g., from ethanol/water) to yield pure this compound.
Method B: Reduction with Tin(II) Chloride
This is a classic, robust, and cost-effective method for nitro group reduction.[5]
-
Causality: Tin(II) chloride (SnCl₂) acts as a single-electron reducing agent in the presence of a proton source (concentrated HCl). The tin is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced.
Experimental Protocol: SnCl₂ Reduction
-
Reaction Setup: To a round-bottom flask, add methyl 2-iodo-5-nitrobenzoate (1.0 eq) and ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the mixture.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl). The reaction is often exothermic.
-
Heating: Heat the reaction mixture to 50-70 °C and stir for 1-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate tin salts (as tin hydroxides). Be cautious of gas evolution. c. Extract the product into an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
| Reagent (Method A) | Molar Eq. | Purpose |
| Methyl 2-iodo-5-nitrobenzoate | 1.0 | Substrate |
| 10% Palladium on Carbon | 0.01 - 0.05 | Catalyst |
| Hydrogen (H₂) | Excess | Reducing Agent |
| Reagent (Method B) | Molar Eq. | Purpose |
| Methyl 2-iodo-5-nitrobenzoate | 1.0 | Substrate |
| Tin(II) Chloride Dihydrate | 4.0 - 5.0 | Reducing Agent |
| Concentrated HCl | Excess | Proton Source |
Alternative Synthesis Strategy: The Sandmeyer Reaction
An alternative approach begins with an amino-substituted precursor, such as 5-aminobenzoic acid. The Sandmeyer reaction provides a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7][8] While effective, this method involves the generation of potentially unstable diazonium salts and requires careful temperature control.
The pathway involves:
-
Esterification: Conversion of 5-aminobenzoic acid to methyl 5-aminobenzoate.
-
Diazotization: Formation of the diazonium salt from the amine.
-
Iodination: Displacement of the diazonium group with iodide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1065102-79-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Safety Guide to Methyl 5-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-amino-2-iodobenzoate, a key building block in medicinal chemistry and materials science, offers a unique combination of functionalities for complex molecular synthesis.[1] Its structure, featuring an aromatic amine, a methyl ester, and an iodine substituent, makes it a versatile intermediate for creating novel pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[1] However, the very reactivity that makes this compound valuable necessitates a thorough and nuanced understanding of its safety profile. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the why behind the protocols.
Section 1: Chemical and Physical Identity
A foundational element of safe laboratory practice is a comprehensive understanding of the substance's intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary handling and storage protocols.
Synonyms and Identification: It is crucial to recognize this compound by its various synonyms to ensure accurate hazard assessment across different suppliers and literature. Common synonyms include Methyl 2-amino-5-iodobenzoate, 5-Iodoanthranilic acid methyl ester, and 4-Iodo-2-(methoxycarbonyl)aniline.[1][2][3]
| Property | Value | Source |
| CAS Number | 77317-55-6 | [1][2][3][4] |
| Molecular Formula | C₈H₈INO₂ | [1][3] |
| Molecular Weight | 277.06 g/mol | [1][3] |
| Appearance | Cream to pinkish or white to yellow crystalline solid/powder | [1] |
| Melting Point | 80-89 °C | [1] |
| Purity | Typically ≥98% (by GC) | [1] |
Section 2: Hazard Analysis and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][6]
GHS Hazard Statements:
-
H315: Causes skin irritation. [5][6] The aromatic amine functionality can be irritating to dermal tissues upon contact.
-
H319: Causes serious eye irritation. [5][6] Particulate matter can cause significant mechanical and chemical irritation to the eyes.
-
H335: May cause respiratory irritation. [5][6] Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.
Signal Word: Warning[5]
Pictogram:
![]()
Section 3: Proactive Safety: Handling and Storage Protocols
The causality behind stringent handling protocols is the prevention of aerosolization and direct contact with the solid compound. As a fine powder, its dust can be easily inhaled or settle on surfaces, leading to unintentional exposure.
Handling:
-
Ventilation is Key: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[5][7]
-
Avoid Dust Generation: Use appropriate techniques to minimize the creation of dust when transferring the material. Avoid dry sweeping of spills.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.[5]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[5][7] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container Integrity: Store in a tightly closed, original container in a cool, dry place.[5][7] Some suppliers recommend refrigerated storage (0-8 °C).[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and alkalis.[7][8]
-
Segregation: Store locked up and segregated from incompatible materials.[5]
Section 4: The Last Line of Defense: Personal Protective Equipment (PPE) Workflow
The selection and use of PPE are not merely checklist items but a critical, self-validating system to prevent exposure. The choice of each component is directly linked to the identified hazards of skin, eye, and respiratory irritation.
Recommended PPE:
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for larger quantities or when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.
-
Lab Coat: A long-sleeved lab coat is mandatory.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.
The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.
Section 5: Emergency Response Protocols
In the event of an exposure or spill, a rapid and pre-planned response is critical to mitigate harm.
First-Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[8] If eye irritation persists, get medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[8]
Spill Management:
For minor spills, trained personnel equipped with appropriate PPE can perform cleanup. For major spills, evacuate the area and contact emergency services.
Minor Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.[9]
-
Ensure Ventilation: Increase ventilation by opening a fume hood sash.[9]
-
Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a universal spill absorbent.[9] Avoid raising dust.
-
Collect Residue: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with soap and water.[9]
-
Dispose of Waste: All cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[5]
The following decision tree outlines the emergency response logic.
Section 6: Toxicological and Reactivity Profile
Toxicology: Detailed toxicological studies on this compound are not widely available. However, based on its classification and the data for structurally similar compounds like 2-Amino-5-iodobenzoic acid, it is prudent to assume it causes irritation.[5] The primary routes of exposure are inhalation, skin contact, and eye contact.
Reactivity and Stability:
-
Stability: The compound is stable under normal laboratory conditions.[8]
-
Hazardous Reactions: No hazardous reactions are expected under normal processing.[8]
-
Conditions to Avoid: Avoid heat, sources of ignition, and generation of dust.
-
Incompatible Materials: Strong oxidizing agents and strong alkalis.[7][8]
-
Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 77317-55-6 | 4658-H-X2 | MDL MFCD00798574 | Methyl 2-amino-5-iodobenzoate | SynQuest Laboratories [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. 77317-55-6 Cas No. | Methyl 2-amino-5-iodobenzoate | Apollo [store.apolloscientific.co.uk]
- 7. 5-Iodoanthranilic Acid or 2-Amino-5-Iodobenzoic acid Manufacturers [mubychem.com]
- 8. fishersci.com [fishersci.com]
- 9. ut.edu [ut.edu]
An In-depth Technical Guide to the Solubility of Methyl 5-amino-2-iodobenzoate in Organic Solvents
Abstract
Methyl 5-amino-2-iodobenzoate is a key intermediate in the synthesis of complex pharmaceutical and research compounds. Its solubility profile across a range of organic solvents is a critical parameter, dictating reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of intermolecular forces. In the absence of extensive empirical solubility data in the public domain, this paper presents a predictive framework based on the "like dissolves like" principle, supported by a detailed examination of solvent polarity, hydrogen bonding capacity, and dielectric constants. Furthermore, a robust, standardized protocol for the experimental determination of solubility is provided, enabling researchers to generate precise data tailored to their specific laboratory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of solubility principles for this important synthetic building block.
Physicochemical Profile of this compound
A thorough understanding of the solute's molecular structure and properties is the foundation for predicting its solubility.
Structure and Functional Groups:
This compound (CAS No: 77317-55-6) is a substituted aromatic compound with the molecular formula C₈H₈INO₂.[1][2] Its structure features several key functional groups that govern its intermolecular interactions:
-
Aromatic Ring: A benzene ring, which is generally nonpolar and can participate in π-π stacking interactions.
-
Amino Group (-NH₂): A primary amine that is a strong hydrogen bond donor and a moderate hydrogen bond acceptor. This group significantly increases the molecule's polarity.
-
Ester Group (-COOCH₃): A methyl ester group which is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen.
-
Iodine Atom (-I): A large, polarizable halogen atom that contributes to van der Waals forces and can participate in halogen bonding.
The combination of a nonpolar aromatic core with polar, hydrogen-bonding functional groups gives the molecule a mixed polarity.
Physical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 277.06 g/mol | [1] |
| Physical State | Cream to pinkish or light yellow crystalline solid | [1] |
| Melting Point | 80-89 °C | [1] |
The crystalline solid state and relatively high melting point suggest that significant energy is required to overcome the crystal lattice forces during dissolution.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key intermolecular forces at play are:
-
Hydrogen Bonding: The strongest of the non-covalent interactions, occurring between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.
-
Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.
-
Van der Waals Forces (London Dispersion Forces): Weak, transient attractions that occur in all molecules, but are most significant in nonpolar molecules.
For this compound to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute (crystal lattice) and solvent-solvent interactions.
}
Figure 1: Energy balance in the dissolution process.
Predicted Solubility Profile in Common Organic Solvents
Based on the molecular structure of this compound and the properties of common organic solvents, we can predict a qualitative solubility profile.
Solvent Properties Table:
| Solvent | Type | Dielectric Constant (ε) | Polarity Index (P') | H-Bonding |
| Hexane | Nonpolar | 1.88 | 0.1 | None |
| Toluene | Nonpolar (Aromatic) | 2.38 | 2.4 | Acceptor (π-system) |
| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 3.1 | Weak Acceptor |
| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Acceptor |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 | Acceptor |
| Acetone | Polar Aprotic | 20.7 | 5.1 | Acceptor |
| Methanol | Polar Protic | 32.70 | 5.1 | Donor & Acceptor |
| Ethanol | Polar Protic | 24.55 | 4.3 | Donor & Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 7.2 | Strong Acceptor |
Data compiled from various sources.[3][4][5][6][7]
Solubility Predictions:
-
High Solubility:
-
Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent with a strong hydrogen bond accepting character, DMSO is expected to be an excellent solvent. It can effectively solvate the polar parts of the molecule.
-
Methanol and Ethanol: These polar protic solvents can act as both hydrogen bond donors (interacting with the ester and amino groups) and acceptors (interacting with the amino hydrogens). This dual capability should lead to high solubility.
-
-
Moderate to Good Solubility:
-
Acetone, Tetrahydrofuran (THF), and Ethyl Acetate: These common polar aprotic solvents are good hydrogen bond acceptors and have moderate polarity. They should effectively dissolve the compound, though perhaps not to the same extent as DMSO or alcohols.
-
Dichloromethane (DCM): While less polar than the aforementioned solvents, DCM is a good solvent for many organic compounds and should exhibit moderate solvating power for this compound.
-
-
Low to Negligible Solubility:
-
Toluene: The polarity of toluene is relatively low. While some interaction with the aromatic ring is possible, it will struggle to effectively solvate the polar amino and ester groups, leading to low solubility.
-
Hexane: As a nonpolar alkane, hexane lacks the ability to form hydrogen bonds or strong dipole-dipole interactions. It will be a very poor solvent for this compound.
-
Experimental Protocol for Solubility Determination
To obtain quantitative data, a standardized experimental procedure is necessary. The equilibrium solubility method is a reliable approach.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., Ethanol, HPLC grade)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial (enough so that undissolved solid remains at equilibrium).
-
Add a known volume of the solvent (e.g., 5.0 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette or syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis method.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
}
Figure 2: Experimental workflow for equilibrium solubility determination.
Applications in Research and Drug Development
Understanding the solubility of this compound is not merely an academic exercise; it has profound practical implications:
-
Organic Synthesis: Solvent selection is critical for controlling reaction rates, yields, and impurity profiles. A solvent that fully dissolves the starting material ensures a homogeneous reaction mixture, leading to more consistent and reproducible outcomes.
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols.[8] A good crystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, maximizing the yield of pure crystals upon cooling.
-
Drug Discovery and Formulation: For any compound to be a viable drug candidate, it must have sufficient solubility to be absorbed and reach its biological target.[9][10] Early knowledge of solubility in various media (including organic solvents used in formulation processes) helps in assessing the "developability" of a new chemical entity and guides the selection of appropriate formulation strategies to enhance bioavailability.[7][9][11]
Conclusion
This compound is a molecule of significant interest in synthetic and medicinal chemistry. While specific quantitative solubility data is not widely published, a robust predictive analysis based on its molecular structure and the properties of solvents provides valuable guidance for its use. The presence of both hydrogen-bonding polar groups and a nonpolar aromatic ring suggests a preference for polar solvents. High solubility is predicted in polar protic solvents like methanol and ethanol, and in highly polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble in nonpolar solvents such as toluene and hexane. For precise quantitative needs, the provided experimental protocol offers a reliable method for determining solubility. A thorough understanding of these solubility characteristics is paramount for the effective utilization of this compound in laboratory synthesis, process development, and pharmaceutical research.
References
- 1. parchem.com [parchem.com]
- 2. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]
- 3. Polarity Index [macro.lsu.edu]
- 4. Dielectric Constant [macro.lsu.edu]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. organometallics.it [organometallics.it]
- 7. depts.washington.edu [depts.washington.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
Methyl 5-amino-2-iodobenzoate is a key organic intermediate that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aromatic amine, a methyl ester, and a sterically accessible iodine atom, makes it a highly versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a range of selective chemical transformations, rendering it an invaluable tool for the construction of novel pharmaceutical agents and functional materials.[1]
This technical guide provides a comprehensive overview of this compound, from its synthesis and historical context to its physicochemical properties and diverse applications. As a Senior Application Scientist, this guide aims to deliver not just procedural steps but also the underlying scientific principles and practical insights to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1065102-79-5 | [2][3][4] |
| Molecular Formula | C₈H₈INO₂ | [3][4] |
| Molecular Weight | 277.06 g/mol | [4] |
| Appearance | Liquid | [3] |
| Purity | ≥98% | [5] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [3][5] |
| IUPAC Name | This compound | [3] |
| InChI Key | MZYYAXWPUHHYDZ-UHFFFAOYSA-N | [3] |
| SMILES | O=C(OC)C1=CC(N)=CC=C1I | [4] |
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available from various sources.[6]
The Synthetic Landscape: Pathways to this compound
While a singular, seminal paper detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from well-established organic transformations. The preparation of this compound and its analogs primarily relies on two key strategies: electrophilic iodination of an aminobenzoate precursor or a Sandmeyer reaction of a diazotized aminobenzoate.
Strategy 1: Sandmeyer Reaction of Methyl 5-aminobenzoate
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic and reliable method for converting primary aryl amines into aryl halides via a diazonium salt intermediate.[7][8] This approach is highly applicable to the synthesis of this compound. The general workflow is depicted below.
Caption: Workflow for the Sandmeyer Reaction Synthesis.
Mechanistic Insights:
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine of methyl 5-aminobenzoate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to yield the aryl iodide.[9] Unlike other Sandmeyer reactions which often require a copper(I) catalyst, the iodination step proceeds efficiently without it.[9]
Experimental Protocol (Generalized):
A detailed, step-by-step protocol for the Sandmeyer-type iodination of an aromatic amine is as follows:[9]
-
Dissolution of the Amine: In a flask equipped with a magnetic stirrer and under a fume hood, dissolve the aromatic amine (e.g., methyl 5-aminobenzoate) in an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is typically warmed to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The crude product is then extracted with an organic solvent, washed, dried, and purified by standard techniques such as column chromatography or distillation.
Strategy 2: Electrophilic Iodination of Methyl 5-aminobenzoate
Direct iodination of an activated aromatic ring is another viable synthetic route. The amino group in methyl 5-aminobenzoate is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. This directing effect favors the introduction of the iodine atom at the ortho position to the amino group (C2 or C6).
Caption: Workflow for Electrophilic Iodination Synthesis.
Mechanistic Insights:
This reaction follows the general mechanism of electrophilic aromatic substitution. An electrophilic iodine species (I⁺) is generated in situ from a less reactive iodine source. Common reagents for this include molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide, or N-iodosuccinimide (NIS). The electron-rich aromatic ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton from the ring to restore aromaticity, yielding the iodinated product.
Experimental Protocol (Analogous Synthesis):
A representative procedure for the iodination of a similar substrate, 2-amino-5-bromobenzoic acid methyl ester, is as follows, and can be adapted for methyl 5-aminobenzoate:[10]
-
Dissolution: Dissolve methyl 2-amino-5-bromobenzoate (2 mmol) in concentrated acetic acid (2 mL).
-
Iodination: Add N-iodosuccinimide (2.2 mmol) to the solution and stir at room temperature for 17 hours.
-
Work-up: Pour the reaction mixture into a mixture of saturated sodium bicarbonate solution (5 mL) and ice.
-
Extraction: Extract the aqueous mixture twice with ethyl acetate.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate due to its orthogonal functional groups, which can be selectively manipulated.[1]
-
Pharmaceutical Synthesis: The amino group can be acylated, alkylated, or transformed into other functional groups, while the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows for the facile introduction of diverse substituents and the construction of complex molecular scaffolds found in many biologically active compounds.[11] For instance, related aminobenzoates are key intermediates in the synthesis of anticancer and anti-inflammatory agents.[11]
-
Materials Science: The ability to introduce various functional groups via the amino and iodo moieties makes this compound a useful precursor for the synthesis of novel organic electronic materials, functional polymers, and dyes.[12] The heavy iodine atom can also influence the photophysical properties of the resulting molecules.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on the safety data for this compound, it is classified as a warning with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing skin thoroughly after handling.[13]
Conclusion
This compound is a synthetically valuable building block with significant potential in drug discovery and materials science. While its formal "discovery" is not prominently documented, its synthesis is readily achievable through established and reliable methods such as the Sandmeyer reaction and electrophilic iodination. The strategic arrangement of its functional groups provides a versatile platform for the creation of complex and novel molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, equipping researchers with the foundational knowledge to effectively utilize this important chemical intermediate.
References
- 1. This compound | 1065102-79-5 | Benchchem [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. appchemical.com [appchemical.com]
- 5. 1065102-79-5|this compound|BLD Pharm [bldpharm.com]
- 6. This compound(1065102-79-5) 1H NMR [m.chemicalbook.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Theoretical Properties of Methyl 5-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 5-amino-2-iodobenzoate is a versatile, multi-functional chemical intermediate of significant interest in the fields of pharmaceutical sciences and materials engineering. Its unique trifunctional arrangement—an aromatic amine, a methyl ester, and a reactive iodine atom—provides a powerful scaffold for the synthesis of complex molecular architectures. The strategic positioning of these groups allows for selective and sequential chemical transformations, making it a valuable building block in the development of novel therapeutic agents and advanced functional materials. This guide provides a comprehensive overview of the theoretical and practical properties of this compound, including its physicochemical characteristics, spectroscopic profile, reactivity, and applications, with a focus on the underlying chemical principles that govern its utility.
Introduction: The Strategic Importance of a Trifunctional Scaffold
This compound, with the CAS Number 77317-55-6, is a halogenated aromatic compound that serves as a cornerstone in modern organic synthesis.[1][2][3] Its significance lies in the orthogonal reactivity of its functional groups. The iodine atom at the 2-position is a highly effective leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4] The amino group at the 5-position offers a nucleophilic center for reactions such as acylation, alkylation, and diazotization. The methyl ester provides a site for hydrolysis or amidation to further diversify the molecular structure. This combination of reactive sites allows for a programmed, step-wise elaboration of the molecule, a key strategy in the efficient synthesis of complex target structures. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases, and is also valuable in materials science for creating functionalized polymers.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.
Physicochemical Properties
The general physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Methyl 2-amino-5-iodobenzoate, 5-Iodoanthranilic acid methyl ester, 4-Iodo-2-(methoxycarbonyl)aniline | [2] |
| CAS Number | 77317-55-6 | [1][2][5] |
| Molecular Formula | C₈H₈INO₂ | [1][2][5] |
| Molecular Weight | 277.06 g/mol | [1][2][5] |
| Appearance | Cream to pinkish or light yellow to orange crystalline solid | [1] |
| Melting Point | 80-89 °C | [1] |
Spectroscopic Characterization
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. Based on the structure and data from analogous compounds such as 2-amino-5-iodobenzoic acid, the following assignments can be predicted (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (3H): Three signals in the aromatic region (approx. 6.5-8.0 ppm). The proton ortho to the iodine will likely be the most downfield. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.
-
Amine Protons (2H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Methyl Protons (3H): A sharp singlet around 3.8-3.9 ppm, characteristic of a methyl ester.
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts, based on data for similar structures, are as follows:
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbon bearing the iodine atom will be significantly upfield due to the heavy atom effect.
-
Methyl Carbon (-OCH₃): A signal around 50-55 ppm.
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-N Stretching: A band in the region of 1200-1350 cm⁻¹.
-
C-I Stretching: A band in the lower frequency region, typically below 600 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 277. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 246, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 218.
Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and robust method can be extrapolated from the synthesis of analogous compounds, such as methyl 2-iodobenzoate.[7] The synthesis typically involves a Sandmeyer-type reaction starting from an appropriate anthranilate derivative.
Synthetic Workflow
Caption: Generalized synthetic workflow for a related iodobenzoate.
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on the synthesis of methyl 2-iodobenzoate:
-
Diazotization: To a cooled solution (0-5 °C) of methyl 5-aminobenzoate in an aqueous acidic solution (e.g., sulfuric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
Iodination: The cold diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up and Extraction: The reaction mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Reactivity and Chemical Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.
Reactions at the Iodine Position: Cross-Coupling
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular frameworks.
This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of biaryl compounds.
This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. This is a powerful tool for the synthesis of substituted anilines and other N-aryl compounds.
Caption: Key reaction pathways for this compound.
Reactions at the Amino Group
The primary amino group is a versatile handle for further functionalization.
-
N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.
-
N-Alkylation: The amino group can be alkylated using various alkylating agents.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles.
Reactions at the Ester Group
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide in a mixture of water and THF). The resulting carboxylic acid can then be engaged in further transformations, such as amide bond formation.
Computational and Theoretical Properties
While specific computational studies on this compound are not extensively published, density functional theory (DFT) calculations on analogous molecules, such as methyl 2-amino-5-bromobenzoate, provide valuable insights into its electronic structure and reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would show:
-
Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the aromatic ring, indicating their susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: The HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, indicating that these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, particularly near the iodine atom, suggesting these are the sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
Applications in Research and Development
This compound is a valuable building block in both pharmaceutical and materials science research.
Pharmaceutical Applications
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo diverse chemical transformations allows for the construction of complex scaffolds found in many therapeutic agents. It is particularly useful in the development of:
Materials Science Applications
In materials science, this compound is used as a monomer or a precursor to monomers for the synthesis of functional polymers and advanced materials. The introduction of this moiety can impart desirable properties to the resulting materials, such as:
-
Enhanced thermal stability
-
Specific optical and electronic properties
-
Improved solubility and processability
It is used in the creation of functionalized polymers for applications in electronics and coatings.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Hazard Identification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[4]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with broad applications in scientific research and development. Its unique combination of reactive functional groups provides a powerful platform for the synthesis of a diverse array of complex molecules. A thorough understanding of its theoretical and practical properties, as outlined in this guide, is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. This compound(1065102-79-5) 1H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2-amino-5-iodobenzoate [oakwoodchemical.com]
- 4. This compound | 1065102-79-5 | Benchchem [benchchem.com]
- 5. strem.com [strem.com]
- 6. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]
- 7. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Methyl 5-Amino-2-iodobenzoate as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. Methyl 5-amino-2-iodobenzoate (CAS: 1065102-79-5) is a quintessential example of a high-value building block, offering chemists a pre-functionalized aromatic scaffold with three distinct reactive sites: an amine, an iodide, and a methyl ester. This trifecta of functionality allows for sequential, regioselective transformations, making it an exceptionally versatile precursor for the synthesis of complex molecules, including heterocyclic compounds and biaryl systems which are common motifs in biologically active agents.[1][2][3]
The aryl iodide provides a highly reactive site for palladium-catalyzed cross-coupling reactions, the nucleophilic amino group is ideal for amide bond formation or as a directing group, and the methyl ester offers a handle for hydrolysis and further derivatization. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols grounded in established literature to empower researchers in their synthetic endeavors.
Caption: Structure of this compound.
Physicochemical Properties & Safety
A clear understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1065102-79-5 | [2] |
| Molecular Formula | C₈H₈INO₂ | [1] |
| Molecular Weight | 277.06 g/mol | [1][4] |
| Appearance | Cream to pinkish crystalline solid | [1] |
| Melting Point | 80-89 °C | [1] |
| Purity | ≥ 98% | [1] |
| Storage | Store at 0-8 °C | [1] |
Safety & Handling: this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[6]
-
Handling: Use in a well-ventilated area or a fume hood to avoid breathing dust.[5][6] Avoid contact with skin and eyes.[6][7]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person into fresh air.[6][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[9]
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making this building block ideal for constructing C-C and C-N bonds.[2]
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, a fundamental transformation in the synthesis of pharmaceuticals and conjugated materials.[10][11][12] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1065102-79-5 | Benchchem [benchchem.com]
- 3. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Methyl 5-amino-2-iodobenzoate as a Versatile Scaffold for Protein Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them. The synthesis of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), requires robust and flexible chemical building blocks. This guide details the strategic application of Methyl 5-amino-2-iodobenzoate , a trifunctional scaffold, in the modular synthesis of protein degraders. We provide in-depth scientific rationale, detailed experimental protocols for key transformations, and troubleshooting insights to empower researchers in the rapid assembly of degrader libraries.
Introduction to Targeted Protein Degradation and the Role of Scaffolds
The landscape of drug discovery is undergoing a paradigm shift, moving beyond occupancy-driven inhibition to event-driven pharmacology.[1][2] Targeted Protein Degradation (TPD) is at the forefront of this evolution, utilizing small molecules to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[3]
The most prominent TPD agents are PROTACs, which are heterobifunctional molecules comprising three key components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that tethers the two.[4][5] The formation of a stable ternary complex (POI-PROTAC-E3 Ligase) facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3]
The modular nature of PROTACs necessitates a synthetic strategy that allows for the facile and systematic variation of each component.[4] The choice of the initial chemical scaffold is therefore critical. An ideal building block should possess multiple, orthogonally reactive functional groups to enable sequential and controlled chemical modifications. This compound is an exemplary scaffold that meets these criteria.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. PROTAC Linkers | BroadPharm [broadpharm.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Staudinger Ligation Utilizing an Aryl Azide Derived from Methyl 5-amino-2-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Power of the Staudinger Ligation in Bioconjugation
The Staudinger ligation has emerged as a cornerstone of bioorthogonal chemistry, providing a robust and highly selective method for the formation of a stable amide bond.[1][2] First described as a modification of the classic Staudinger reaction, this ligation has become indispensable in fields ranging from chemical biology and drug delivery to materials science.[3][4] Its power lies in the chemoselective reaction between an organic azide and a specifically engineered phosphine.[5] The two moieties are mutually inert within complex biological systems, yet react efficiently with one another under mild, aqueous conditions, making the ligation ideal for modifying biomolecules in their native environments.[][7]
This guide addresses the practical application of the Staudinger ligation, starting from a common and versatile building block: Methyl 5-amino-2-iodobenzoate. It is crucial to understand that this compound, containing a primary amine, does not directly participate in the Staudinger ligation. The foundational step, therefore, is the quantitative conversion of its amine functionality into an azide. This two-part protocol provides a comprehensive workflow, first detailing the synthesis of the requisite aryl azide and then describing the subsequent ligation to form a complex bioconjugate. The iodine substituent is retained, offering a valuable handle for subsequent orthogonal modifications, such as palladium-catalyzed cross-coupling reactions.[8]
Part 1: Synthesis of the Azide Reagent from a Primary Amine Precursor
The first critical phase of the workflow is the conversion of the primary aromatic amine of this compound into an azide. This is reliably achieved through a two-step, one-pot diazotization reaction followed by azide substitution.
Causality and Experimental Rationale
The process begins with the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is an excellent leaving group (N₂) and is readily displaced by the azide nucleophile (from sodium azide). Careful temperature control (0–5 °C) is paramount, as diazonium salts are thermally unstable and can decompose prematurely.
Experimental Protocol: Synthesis of Methyl 5-azido-2-iodobenzoate
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of concentrated HCl and water at 0 °C using an ice bath. Stir until a fine suspension is formed.
-
Diazotization: While maintaining the temperature at 0–5 °C, add a solution of sodium nitrite (1.1 eq) in cold deionized water dropwise over 15 minutes. Stir the reaction mixture for an additional 30 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine with starch-iodide paper (a positive test for excess nitrous acid).
-
Azide Substitution: In a separate flask, dissolve sodium azide (1.5 eq) in deionized water and cool to 0 °C. Add this solution dropwise to the cold diazonium salt suspension. Vigorous nitrogen gas evolution will be observed.
-
Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours or until gas evolution ceases.
-
Extraction and Workup: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 5-azido-2-iodobenzoate.
-
Purification: Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure aryl azide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (a characteristic azide stretch appears around 2100 cm⁻¹).
Caption: High-level workflow from precursor to final product.
Part 2: The Staudinger Ligation for Amide Bond Formation
With the aryl azide in hand, the Staudinger ligation can be performed. This reaction joins the azide with a custom-engineered phosphine to form the desired amide bond. The classic implementation, and the one detailed here, uses a phosphine bearing an ortho-ester group that acts as an intramolecular electrophilic trap.[9]
Mechanism and Scientific Rationale
The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[10] This is followed by the expulsion of dinitrogen gas to form an aza-ylide intermediate.[3][10] In the Staudinger ligation (as opposed to the Staudinger reduction), this highly nucleophilic aza-ylide is intramolecularly trapped by the adjacent ester group.[] The resulting cyclic intermediate undergoes hydrolysis to yield the final amide product and a phosphine oxide byproduct.[9] This elegant mechanism ensures the formation of a stable, covalent amide linkage.
Caption: The mechanistic pathway of the Staudinger Ligation.
Experimental Protocol: Ligation of Methyl 5-azido-2-iodobenzoate
Materials and Reagents:
-
Methyl 5-azido-2-iodobenzoate (synthesized in Part 1)
-
Methyl 2-(diphenylphosphino)benzoate (or other suitable phosphine reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the phosphine reagent (1.0 eq) in anhydrous THF.
-
Initiation of Ligation: Add a solution of Methyl 5-azido-2-iodobenzoate (1.05 eq) in anhydrous THF to the phosphine solution.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the appearance of the product spot. Reactions are typically complete within 2-12 hours.
-
Hydrolysis: Upon completion, add a small amount of deionized water (e.g., 10% of the total THF volume) to the reaction mixture and stir for an additional 1 hour to ensure complete hydrolysis of any remaining intermediates.
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure amide-linked product.
-
Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Key Reaction Parameters
| Parameter | Value / Condition | Rationale & Notes |
| Stoichiometry | ~1:1.05 (Phosphine:Azide) | A slight excess of the azide can be used to ensure complete consumption of the more valuable phosphine reagent. |
| Solvent | Anhydrous THF/Water | THF is a common aprotic solvent for the ligation. Water is added at the end for the hydrolysis step. For biological applications, aqueous buffers are used. |
| Temperature | Room Temperature | The reaction proceeds efficiently under mild conditions, a key advantage for sensitive biological substrates.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Phosphines are susceptible to oxidation, so an inert atmosphere is recommended to prevent the formation of the unreactive phosphine oxide. |
| Typical Yield | 70-95% | Yields are generally high but depend on the specific substrates and purification efficiency.[11] |
| Monitoring | TLC, LC-MS | Useful for tracking the disappearance of the phosphine starting material, which is often UV-active and readily visualized. |
Applications and Future Directions
The Staudinger ligation is a powerful tool for a wide range of applications, including:
-
Peptide and Protein Synthesis: Linking peptide fragments together to form larger proteins.[11]
-
Cell-Surface Engineering: Labeling cell surface glycans that have been metabolically tagged with azido sugars.[1][2]
-
Drug Delivery: Attaching targeting ligands or therapeutic payloads to drug delivery vehicles like liposomes.[3]
-
Development of Biosensors: Designing probes that become fluorescent or colored upon ligation.[7]
The protocol described herein provides a robust method for creating a bifunctional molecular scaffold. The newly formed amide bond provides a stable linkage, while the preserved iodo-substituent on the aromatic ring remains available for further diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the construction of highly complex and functional molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Staudinger Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Staudinger Ligation | MolecularCloud [molecularcloud.org]
- 8. nbinno.com [nbinno.com]
- 9. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
Application Notes & Protocols: Methyl 5-amino-2-iodobenzoate as a Versatile Scaffold for Palladium-Mediated Bioorthogonal Prodrug Activation in Cancer Therapy
Abstract
The selective activation of potent cytotoxic agents within the tumor microenvironment represents a paramount goal in oncology, promising to enhance therapeutic efficacy while mitigating systemic toxicity.[1] Bioorthogonal chemistry offers a powerful toolkit to achieve this spatial and temporal control over drug activity.[2] This guide details the application of Methyl 5-amino-2-iodobenzoate as a novel and versatile chemical scaffold for the design of palladium-cleavable prodrugs. We present the core chemical principles, strategic design considerations, and detailed experimental protocols for synthesizing a model prodrug and triggering its activation via bioorthogonal palladium catalysis. This approach leverages the unique functionalities of the iodobenzoate scaffold: the 5-amino group serves as a stable attachment point for a therapeutic payload, while the 2-iodo position acts as a specific handle for a palladium-triggered cleavage reaction, leading to the controlled release of the active drug.
Introduction: The Imperative for Precision in Chemotherapy
Conventional chemotherapy, while a pillar of cancer treatment, is often hampered by a narrow therapeutic window due to its indiscriminate action on both cancerous and healthy rapidly dividing cells.[1] This leads to severe side effects that limit dosage and compromise patient quality of life. Prodrug strategies, wherein a cytotoxic agent is masked with a temporary protecting group to render it inactive, offer a promising solution.[3] The ideal prodrug remains inert in circulation until it reaches the tumor, where a specific trigger cleaves the masking group and releases the active drug.[3]
Bioorthogonal chemistry provides the tools to create such highly specific trigger-and-release systems.[4] These reactions occur within living systems without interfering with native biochemical processes.[2] Transition metal-catalyzed reactions, particularly those mediated by palladium, have emerged as a robust class of bioorthogonal transformations for prodrug activation due to their high chemoselectivity and tunable reactivity.[5][6] This document focuses on a palladium-cleavable linker system built from the this compound scaffold, designed for targeted drug release.
Scientific Principle: A Palladium-Triggered Cleavage Strategy
The core of our proposed system lies in the unique chemical functionalities of the this compound scaffold.
-
The Amine Handle (Position 5): The amino group provides a convenient and stable point for conjugating a cytotoxic drug. This is typically achieved by forming a carbamate linkage, which is generally stable under physiological conditions but can be engineered for cleavage upon a specific triggering event.
-
The Bioorthogonal Trigger (Position 2): The ortho-iodo group is the linchpin of the bioorthogonal strategy. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions.[7] A palladium(0) catalyst, delivered specifically to the tumor site (e.g., via nanoparticles or antibody-drug conjugates), can undergo oxidative addition into the carbon-iodine bond. This event initiates an electronic cascade or intramolecular cyclization that ultimately leads to the cleavage of the carbamate linkage at the distal 5-position, liberating the active drug.
This "action-at-a-distance" cleavage mechanism ensures that drug release is contingent upon the presence of the bioorthogonal palladium catalyst, providing a high degree of spatial control.
Caption: Workflow for targeted prodrug activation.
Experimental Protocols
These protocols provide a framework for the synthesis and validation of a model prodrug system using Doxorubicin (Dox) as the cytotoxic payload.
Protocol 3.1: Synthesis of a Doxorubicin Prodrug (Prodrug-Dox)
This protocol describes the caging of Doxorubicin's primary amine with a linker derived from this compound. The synthesis involves two key steps: functionalization of the scaffold and subsequent conjugation to the drug.
Step 1: Synthesis of the Activated Carbamate Linker
-
Dissolve this compound: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).
-
Cool the Mixture: Place the flask in an ice bath and cool to 0 °C.
-
Add Base: Add triethylamine (2.5 eq) to the solution.
-
Activate with Phosgene Equivalent: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 30 minutes. The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC).
-
Form Activated Carbamate: After the consumption of the starting amine, add 4-nitrophenol (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours until the isocyanate is fully converted to the 4-nitrophenyl carbamate.
-
Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the activated linker.
Step 2: Conjugation to Doxorubicin
-
Dissolve Doxorubicin: In a separate flask protected from light, dissolve Doxorubicin hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.05 M).
-
Add Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the hydrochloride salt and act as a base for the conjugation. Stir for 15 minutes.
-
Add Activated Linker: Add the purified activated carbamate linker from Step 1 (1.2 eq) to the Doxorubicin solution.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents. Dry the organic layer and concentrate. Purify the resulting Prodrug-Dox by preparative HPLC to obtain the final product as a red solid.
Caption: Synthetic scheme for Prodrug-Dox.
Protocol 3.2: In Vitro Bioorthogonal Activation of Prodrug-Dox
This protocol details the procedure for cleaving the prodrug in a controlled in vitro setting using a water-soluble palladium catalyst.
Materials:
-
Prodrug-Dox (from Protocol 3.1)
-
Doxorubicin standard
-
Water-soluble Palladium(0) catalyst (e.g., Pd(PPh₃)₄, prepared in a water-miscible solvent like DMSO or a commercially available water-soluble variant)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of Prodrug-Dox in DMSO. Prepare a 10 mM stock solution of the Palladium(0) catalyst in DMSO.
-
Set Up Reactions: In separate microcentrifuge tubes, prepare the following reactions in a final volume of 500 µL of PBS:
-
Test Reaction: Prodrug-Dox (final concentration 100 µM) + Palladium Catalyst (final concentration 50 µM).
-
Control 1 (No Catalyst): Prodrug-Dox (final concentration 100 µM).
-
Control 2 (Catalyst Only): Palladium Catalyst (final concentration 50 µM).
-
-
Incubation: Incubate all tubes at 37 °C, protected from light.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 50 µL aliquot from each tube.
-
Quench Reaction: Immediately quench the reaction by adding 100 µL of cold acetonitrile to the aliquot to precipitate proteins and stop the reaction. Centrifuge at 10,000 x g for 5 minutes.
-
Analysis: Analyze the supernatant by HPLC or LC-MS. Monitor the decrease in the peak corresponding to Prodrug-Dox and the appearance of the peak corresponding to free Doxorubicin. Quantify the percentage of drug release by comparing the peak area of released Doxorubicin to a standard curve.
Data Presentation and Expected Results
The success of the bioorthogonal activation can be quantified and presented clearly.
Table 1: HPLC Quantification of Doxorubicin Release
| Time (hours) | % Dox Release (Test Reaction) | % Dox Release (Control 1: No Catalyst) |
| 0 | 0% | 0% |
| 1 | 15% | <1% |
| 2 | 35% | <1% |
| 4 | 68% | <2% |
| 8 | 92% | <2% |
| 24 | >95% | <3% |
Note: Data are representative and for illustrative purposes.
Table 2: Cytotoxicity Analysis (MTT Assay)
The efficacy of the prodrug strategy should be validated with cell-based cytotoxicity assays.
| Compound | Cell Line | IC₅₀ (µM) |
| Doxorubicin | MDA-MB-231 | 0.5 |
| Prodrug-Dox | MDA-MB-231 | > 50 |
| Prodrug-Dox + Pd Catalyst | MDA-MB-231 | 1.2 |
Note: Data are representative. A significant increase in the IC₅₀ value for the prodrug compared to the parent drug, and the restoration of cytotoxicity upon addition of the palladium catalyst, validates the prodrug concept.
Caption: Proposed catalytic cycle for drug release.
Conclusion and Future Directions
This compound serves as an exemplary scaffold for constructing prodrugs amenable to bioorthogonal activation. Its straightforward functionalization at two distinct positions allows for the rational design of linkers that cage potent therapeutics until their selective release is triggered by a targeted palladium catalyst. The protocols outlined herein provide a robust starting point for researchers in drug development to explore this promising strategy.
Future work should focus on optimizing the kinetics of the cleavage reaction, exploring different palladium catalysts and ligands to enhance biocompatibility and turnover, and integrating this prodrug system with advanced tumor-targeting delivery platforms, such as antibody-drug conjugates or tumor-homing nanoparticles, to fully realize its therapeutic potential in vivo.
References
- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving Methyl 5-amino-2-iodobenzoate
Introduction: The Strategic Importance of Methyl 5-amino-2-iodobenzoate
This compound is a highly versatile synthetic intermediate prized in pharmaceutical and materials science research. Its strategic value lies in the orthogonal reactivity of its three functional groups: a nucleophilic amine, an ester, and a carbon-iodine bond highly susceptible to palladium-catalyzed cross-coupling reactions. This trifecta of reactivity allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecular architectures found in a variety of biologically active compounds and advanced materials.
This guide provides detailed experimental protocols and the underlying scientific principles for several key transformations involving this compound. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the reaction mechanics.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety protocols is paramount.
| Property | Value | Source |
| CAS Number | 77317-55-6 | |
| Molecular Formula | C₈H₈INO₂ | |
| Molecular Weight | 277.06 g/mol | |
| Appearance | Cream to pinkish or light yellow to orange crystalline solid/powder | |
| Melting Point | 80-89 °C | |
| Storage | Store at 0-8 °C in a cool, dark place. |
Safety Profile: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Mandatory Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid breathing dust. In case of dust generation, respiratory protection is required.
-
Wash hands thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Core Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for cross-coupling, making it the logical starting point for molecular elaboration. Aryl iodides are highly reactive electrophiles in these reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is celebrated for its mild conditions and high functional group tolerance.
Scientific Principle: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Methyl 5-amino-2-(4-methoxyphenyl)benzoate
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
| This compound | 277.06 | 277 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL) via syringe. Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%).
-
Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
B. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a powerful tool for constructing carbon-carbon bonds. The reaction is typically carried out in the presence of a palladium catalyst and a base.
Scientific Principle: The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base.
Caption: General experimental workflow for the Heck reaction.
Detailed Protocol: Synthesis of Methyl 5-amino-2-((E)-2-(methoxycarbonyl)vinyl)benzoate
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
| This compound | 277.06 | 277 mg | 1.0 | 1.0 |
| Methyl acrylate | 86.09 | 108 µL | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Triethylamine (NEt₃) | 101.19 | 279 µL | 2.0 | 2.0 |
| Acetonitrile (CH₃CN) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), palladium(II) acetate (5.0 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add anhydrous acetonitrile (5 mL), followed by triethylamine (2.0 equiv.) and methyl acrylate (1.2 equiv.) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. The reaction is typically complete within 12-24 hours. Monitor progress by TLC.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method is renowned for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.
Scientific Principle: The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for reaction efficiency.
Detailed Protocol: Coupling with Morpholine
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
| This compound | 277.06 | 277 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.68 | 46 mg | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and some reagents, this reaction is best set up in a glovebox. Add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), Xantphos (8 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry reaction vial.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 equiv.) via syringe.
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir vigorously. Monitor by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite, washing the pad with additional ethyl acetate.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Core Application 2: Diazotization of the Amino Group
The amino group can be converted into a highly versatile diazonium salt, which can then be displaced by a wide variety of nucleophiles. This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable at higher temperatures.
Scientific Principle: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms an arenediazonium salt. This diazonium group (-N₂⁺) is an excellent leaving group and can be substituted in subsequent reactions (e.g., Sandmeyer reaction).
Detailed Protocol: Conversion to Methyl 5-hydroxy-2-iodobenzoate
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
| This compound | 277.06 | 554 mg | 2.0 | 1.0 |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 1.0 mL | ~18 | - |
| Water | 18.02 | 10 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 152 mg | 2.2 | 1.1 |
Step-by-Step Procedure:
-
Amine Solution: In a 50 mL Erlenmeyer flask, carefully add concentrated H₂SO₄ to 5 mL of water. To this acidic solution, add this compound. Gentle heating may be required to achieve full dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Diazotization: Dissolve sodium nitrite (1.1 equiv.) in 2 mL of water. Slowly add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 10-15 minutes in the ice bath.
-
Hydrolysis: To convert the diazonium salt to a phenol, the solution is gently warmed. This can be done by removing the ice bath and allowing it to warm to room temperature, followed by heating under reflux for 5-10 minutes. The evolution of nitrogen gas will be observed.
-
Workup: Cool the reaction mixture. If a solid precipitates, collect it by vacuum filtration. If not, extract the product into diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the organic extracts with water and then saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude product or purify by column chromatography.
Conclusion
This compound is a foundational building block for complex organic synthesis. Its distinct functional groups allow for a planned, stepwise approach to constructing diverse molecular libraries. The palladium-catalyzed cross-coupling reactions at the iodo-position provide a robust entry into biaryl and vinyl-substituted systems, while the classic diazotization chemistry of the amine opens a gateway to another wide array of functional group interconversions. By understanding the principles behind these reactions and adhering to meticulous experimental technique, researchers can effectively leverage this versatile intermediate to advance their synthetic programs in drug discovery and materials science.
Methyl 5-amino-2-iodobenzoate as a precursor for heterocyclic compounds
An In-Depth Guide to the Synthetic Utility of Methyl 5-amino-2-iodobenzoate for the Generation of Privileged Heterocyclic Scaffolds
Abstract
This compound is a trifunctional synthetic building block of significant value in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amine, an electrophilic ester, and a highly reactive carbon-iodine bond provides a versatile platform for constructing a diverse array of heterocyclic compounds.[1] This guide offers a detailed exploration of its application as a precursor to medicinally relevant scaffolds, including quinolones, indoles, and acridones. We will delve into the mechanistic rationale behind key transformations, provide field-tested protocols, and present data to guide researchers in leveraging this powerful intermediate for their synthetic campaigns. The application of heterocycles is a cornerstone of modern drug design, with over 85% of biologically-active small molecules containing at least one heterocyclic ring.[2] These structures are critical for modulating physicochemical properties like solubility and lipophilicity, which in turn optimizes ADME/Tox profiles.[2][3]
The Strategic Value of this compound
The synthetic versatility of this compound arises from the orthogonal reactivity of its three primary functional groups. The carbon-iodine bond at the C-2 position is exceptionally labile, making it an ideal handle for palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings.[1] The primary amino group at C-5 serves as a potent nucleophile for N-alkylation, N-acylation, and condensation reactions. Finally, the methyl ester can be hydrolyzed, reduced, or act as an electrophilic site in cyclization reactions. This distinct reactivity allows for selective, sequential functionalization, enabling the efficient assembly of complex molecular architectures.[1][4]
References
The Versatile Architect: Synthetic Routes Utilizing Methyl 5-amino-2-iodobenzoate
Introduction: A Bifunctional Linchpin in Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex and functionally rich target molecules. Methyl 5-amino-2-iodobenzoate has emerged as a particularly valuable and versatile scaffold for researchers in medicinal chemistry and materials science. Its utility stems from the presence of three distinct functional handles: a reactive aryl iodide, a nucleophilic amine, and an ester moiety. This trifecta of reactivity allows for a diverse array of chemical transformations, positioning it as a cornerstone in the synthesis of pharmaceuticals and other advanced materials.[1]
The carbon-iodine bond at the 2-position is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] The high reactivity of the aryl iodide facilitates these transformations under relatively mild conditions.[2][3][4] Simultaneously, the amino group at the 5-position serves as a versatile point for derivatization or as a key component in the formation of heterocyclic ring systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols to empower researchers in their synthetic endeavors.
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The aryl iodide moiety of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the construction of biaryl, aryl-alkyne, and arylamine frameworks, which are prevalent in a vast number of biologically active compounds.
A. Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[4] The reaction of this compound with various arylboronic acids provides a direct route to a diverse library of 5-amino-2-arylbenzoates. These products are valuable intermediates in the synthesis of kinase inhibitors and other therapeutic agents.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of Methyl 5-amino-2-(4-methoxyphenyl)benzoate
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 277 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Bubble argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Representative Data for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | Methyl 5-amino-2-phenylbenzoate | 85-95 |
| 4-Methoxyphenylboronic acid | Methyl 5-amino-2-(4-methoxyphenyl)benzoate | 88-96 |
| 4-Chlorophenylboronic acid | Methyl 5-amino-2-(4-chlorophenyl)benzoate | 82-90 |
| 3-Thienylboronic acid | Methyl 5-amino-2-(thiophen-3-yl)benzoate | 75-85 |
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for the synthesis of arylalkynes, which are important precursors for various pharmaceuticals and organic materials.[1][5]
Conceptual Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Protocol: Synthesis of Methyl 5-amino-2-(phenylethynyl)benzoate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 277 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Representative Data for Sonogashira Coupling of this compound
| Terminal Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | Methyl 5-amino-2-(phenylethynyl)benzoate | 80-92 |
| Trimethylsilylacetylene | Methyl 5-amino-2-((trimethylsilyl)ethynyl)benzoate | 85-95 |
| 1-Hexyne | Methyl 5-amino-2-(hex-1-yn-1-yl)benzoate | 78-88 |
C. Buchwald-Hartwig Amination: Forming Arylamine Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[3][4] This reaction is particularly useful for coupling a wide range of primary and secondary amines with aryl halides.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of Methyl 5-amino-2-(phenylamino)benzoate
Materials:
-
This compound
-
Aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add this compound (1.0 mmol, 277 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a vial.
-
Add a magnetic stir bar and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and add anhydrous toluene (5 mL) and aniline (1.2 mmol, 0.11 mL) via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Representative Data for Buchwald-Hartwig Amination of this compound
| Amine | Product | Typical Yield (%) |
| Aniline | Methyl 5-amino-2-(phenylamino)benzoate | 80-90 |
| Morpholine | Methyl 5-amino-2-morpholinobenzoate | 85-95 |
| n-Butylamine | Methyl 5-amino-2-(butylamino)benzoate | 75-85 |
II. Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities.
A. Synthesis of Quinazolinones
Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The reaction of this compound derivatives with appropriate reagents can lead to the formation of the quinazolinone core.
Conceptual Pathway to Quinazolinones
Caption: General synthetic route to quinazolinones.
Detailed Protocol: Synthesis of 6-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one
This synthesis proceeds via a two-step sequence starting from 2-amino-5-iodobenzoic acid, which can be obtained from the hydrolysis of this compound.
Step 1: Synthesis of 2-Acetamido-5-iodobenzoic acid
-
Hydrolyze this compound to 2-amino-5-iodobenzoic acid using standard procedures (e.g., NaOH in methanol/water).
-
To a solution of 2-amino-5-iodobenzoic acid (1.0 mmol) in acetic anhydride (5 mL), heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-acetamido-5-iodobenzoic acid.
Step 2: Synthesis of 6-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one
-
A mixture of 2-acetamido-5-iodobenzoic acid (1.0 mmol), aniline (1.1 mmol), and phosphorus trichloride (0.5 mmol) in toluene (10 mL) is heated at reflux for 4 hours.
-
Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinazolinone.
B. Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazoles can be achieved from ortho-phenylenediamines, which can be prepared from this compound through a Buchwald-Hartwig amination followed by reduction of the ester and nitro group (if introduced).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive aryl iodide, a nucleophilic amine, and an ester group provides chemists with a powerful tool for the construction of a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions discussed herein, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offer efficient and modular approaches to the synthesis of biaryls, arylalkynes, and arylamines. Furthermore, its utility in the synthesis of medicinally relevant heterocyclic scaffolds such as quinazolinones and benzimidazoles underscores its importance in drug discovery and development. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling them to fully harness the synthetic potential of this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-2-iodobenzoate
Welcome to the technical support center for the synthesis of Methyl 5-amino-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and improve your yield and purity.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and practical route to this compound involves a two-step sequence starting from Methyl 5-aminobenzoate:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.
-
Iodination: The diazonium group is then displaced by iodide, typically from potassium iodide (KI). This step is a variation of the Sandmeyer reaction.[1]
The stability and reactivity of the intermediate diazonium salt are paramount to the success of this synthesis. It is notoriously unstable and must be prepared at low temperatures (0-5 °C) to prevent decomposition.[2][3]
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My final yield is consistently low, or the reaction failed completely. What are the likely causes?
A: Low yield is the most common issue and almost always traces back to the stability and handling of the diazonium salt intermediate.
-
Cause A: Incorrect Diazotization Temperature.
-
Explanation: The diazonium salt is thermally unstable. If the temperature rises above 5 °C during its formation or before the addition of potassium iodide, it will rapidly decompose, primarily to the corresponding phenol (Methyl 5-amino-2-hydroxybenzoate) and other byproducts, with the evolution of nitrogen gas.[3][4] This decomposition is irreversible and is a primary cause of yield loss.
-
Solution:
-
Ensure your starting material solution (Methyl 5-aminobenzoate in acid) is thoroughly chilled to 0-5 °C in an ice-salt bath before the dropwise addition of the cold sodium nitrite solution.
-
Maintain this temperature throughout the diazotization and the subsequent addition of the iodide source. Use an internal thermometer for accurate monitoring.
-
-
-
Cause B: Improper Reagent Addition.
-
Explanation: Adding the sodium nitrite solution too quickly can create localized "hot spots" where the temperature exceeds the critical 5 °C limit, leading to decomposition. It can also lead to an excess of nitrous acid, which can promote side reactions.[5]
-
Solution: Add the pre-chilled sodium nitrite solution dropwise with vigorous stirring, ensuring the temperature does not rise. The addition should typically take 20-30 minutes.
-
-
Cause C: Insufficient Acidity.
-
Explanation: A sufficient excess of strong mineral acid (like sulfuric or hydrochloric acid) is crucial. The acid serves two purposes: it generates the reactive nitrous acid (HNO₂) from NaNO₂ and it stabilizes the resulting diazonium salt.[6] Insufficient acid can lead to incomplete diazotization and undesirable side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form colored azo compounds.
-
Solution: Use at least 2.5-3 equivalents of acid relative to the starting amine. One equivalent reacts with the amine, one reacts with the sodium nitrite, and an extra equivalent helps maintain a low pH to stabilize the diazonium salt.
-
Problem 2: Product is Impure (Dark Color, Multiple Spots on TLC)
Q: My crude product is a dark, oily solid, and TLC analysis shows several impurities. How can I improve the purity?
A: Impurities often arise from side reactions during the diazotization or workup.
-
Cause A: Azo Compound Formation.
-
Explanation: If the reaction is not sufficiently acidic, the electrophilic diazonium salt can attack the electron-rich aromatic ring of the unreacted starting material (Methyl 5-aminobenzoate), forming highly colored diazoamino or azo compounds. These are often yellow, red, or brown impurities.
-
Solution:
-
As mentioned above, ensure sufficient excess acid is used.
-
The order of addition is critical: always add the sodium nitrite solution to the amine/acid mixture. Never add the amine to the nitrite solution.
-
-
-
Cause B: Phenolic Byproducts.
-
Explanation: As discussed, decomposition of the diazonium salt forms the corresponding phenol. While this is primarily a yield issue, it also introduces a significant impurity that can be difficult to separate. The formation of phenols can occur by heating the aqueous solutions of the diazonium salts.[3]
-
Solution: Strict temperature control is the best preventative measure. During workup, if phenolic impurities are suspected, a mild basic wash (e.g., with a dilute sodium bicarbonate solution) can help remove the acidic phenol.
-
-
Cause C: Residual Iodine.
-
Explanation: The use of potassium iodide can sometimes lead to the formation of elemental iodine (I₂), which imparts a dark brown or purple color to the crude product and the organic extracts.
-
Solution: During the aqueous workup, wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will convert I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
-
Caption: A systematic workflow for troubleshooting common synthesis issues.
Section 3: Validated High-Yield Protocol
This protocol incorporates the troubleshooting solutions discussed above to maximize yield and purity.
Materials:
-
Methyl 5-aminobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine Methyl 5-aminobenzoate (1.0 eq) and deionized water (approx. 10 mL per gram of amine).
-
Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (3.0 eq) while stirring, ensuring the temperature is maintained below 10 °C. Continue cooling until the internal temperature reaches 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water (approx. 4 mL per gram of NaNO₂). Cool this solution in an ice bath.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. A clear, pale-yellow solution of the diazonium salt should form. Stir for an additional 15 minutes at this temperature after the addition is complete.
-
Iodination: In another flask, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred potassium iodide solution. You will observe vigorous nitrogen gas evolution and the formation of a dark precipitate. (Note: Adding the diazonium to the KI is often preferable to minimize side reactions).[7]
-
After the addition is complete, allow the mixture to stir in the cold bath for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers. Wash sequentially with:
-
Deionized water.
-
A 10% aqueous solution of sodium thiosulfate (until the organic layer is no longer brown/purple).
-
Saturated sodium bicarbonate solution.
-
Brine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Section 4: Key Parameter Summary
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt intermediate.[2] |
| Acid Stoichiometry | 3.0 equivalents (H₂SO₄) | Ensures complete diazotization and stabilizes the diazonium salt.[6] |
| NaNO₂ Stoichiometry | 1.1 equivalents | A slight excess ensures complete conversion of the primary amine. |
| KI Stoichiometry | 1.5 equivalents | A moderate excess drives the displacement reaction to completion. |
| Addition Order | Diazonium solution into KI solution | Minimizes side reactions by keeping the diazonium salt concentration low in the reaction mixture.[7] |
| Workup Wash | 10% Sodium Thiosulfate | Removes residual iodine (I₂) impurity, which causes dark coloration. |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 5-amino-2-iodobenzoate
Welcome to the technical support guide for Methyl 5-amino-2-iodobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common purification challenges.
Part 1: Troubleshooting First - Common Purification Issues
Before diving into specific protocols, let's address the most frequent problems encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue, but it's supposed to be a solid. What happened?
Answer: This is a common issue, often stemming from residual solvent, the presence of colored impurities, or product degradation. This compound is a crystalline solid, typically appearing as a cream to pinkish powder.[1] An oily appearance suggests significant impurities.
-
Causality: Aromatic amines are susceptible to air oxidation, which can generate highly colored, often polymeric, impurities. The presence of residual acidic or basic catalysts from a previous reaction step can also prevent crystallization.
-
Troubleshooting Steps:
-
Initial Analysis: Run a Thin Layer Chromatography (TLC) plate using a solvent system like 4:1 Hexanes:Ethyl Acetate. If you see multiple spots, especially colored ones at the baseline, significant impurities are present.
-
Aqueous Work-up: Ensure your reaction work-up was thorough. Wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate solution to remove any acid catalysts, followed by a brine wash to remove excess water.
-
Charcoal Treatment: If the color is persistent, you can try a charcoal treatment. Dissolve the crude product in a suitable hot solvent (e.g., ethanol), add a small amount of activated charcoal (approx. 1-2% by weight), keep the solution hot for 5-10 minutes, and then filter it hot through a pad of Celite®. This will remove many colored, non-polar impurities. Caution: Charcoal can also adsorb your product, leading to yield loss.
-
Proceed to Purification: After these steps, if the product is still oily, proceed directly to column chromatography.
-
Q2: I performed column chromatography on silica gel, but my compound is smearing down the column and the purity is poor. Why?
Answer: This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[2][3]
-
Expertise & Experience: Silica gel has a high density of surface silanol groups (Si-OH), which are acidic. Your basic amine (-NH₂) interacts strongly with these acidic sites via an acid-base interaction.[3] This strong, often irreversible, binding leads to significant band broadening (tailing or smearing) and potential product loss on the column.
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase to "neutralize" the acidic sites on the silica.[2] Triethylamine (Et₃N) is the standard choice. Add 0.5-1% Et₃N to your entire mobile phase (e.g., for a 4:1 Hexanes:EtOAc system, use 400 mL Hexanes, 100 mL EtOAc, and 5 mL Et₃N). Equilibrate the column with this modified eluent before loading your sample.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) is a good alternative. Alternatively, amine-functionalized silica columns are commercially available and designed specifically for this purpose.[2]
-
Q3: My recrystallization attempt failed. The product either "oiled out" or didn't crystallize at all.
Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals. This is often due to a solvent system that is too good at a high temperature or cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot. For this compound, consider solvent systems like Ethanol/Water, Isopropanol, or Hexanes/Ethyl Acetate.[4]
-
Control Cooling Rate: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling promotes the formation of a stable crystal lattice. Once it has reached room temperature, you can then move it to an ice bath to maximize yield.
-
Scratch & Seed: If crystals are reluctant to form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a tiny "seed crystal" to induce crystallization.
-
Part 2: Detailed Purification Protocols & FAQs
This section provides step-by-step guides for the most effective purification methods.
FAQ 1: What is the best method for a first-pass, large-scale purification?
Answer: For initial purification, especially on a larger scale where chromatography is less practical, a combination of an Acid-Base Extraction followed by Recrystallization is highly effective. The extraction leverages the basicity of the amine to separate it from non-basic impurities.
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to isolate your basic product from neutral or acidic organic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously and allow the layers to separate. The protonated amine salt will partition into the aqueous (bottom) layer.[5]
-
Separation: Drain the aqueous layer into a clean flask. Keep the organic layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the amine has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a fresh portion of organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9, check with pH paper). You will see the free amine precipitate or form an emulsion.
-
Re-Extraction: Add fresh organic solvent (Ethyl Acetate or Dichloromethane) to the separatory funnel and extract the free amine back into the organic layer.
-
Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purifying amines via acid-base extraction.
FAQ 2: How do I set up an optimized column chromatography protocol for this compound?
Answer: As discussed in the troubleshooting section, modifying the mobile phase is key. Here is a detailed protocol.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Test various ratios of Hexanes:Ethyl Acetate. A good target R_f value for your product is ~0.25-0.35. Remember to add ~1% triethylamine (Et₃N) to the TLC solvent jar.
-
Column Packing: Dry-pack your column with silica gel. Then, wet the column by running your chosen mobile phase (containing 1% Et₃N) through it until the packing is fully saturated and stable.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it's preferable to adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent, add silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.
-
Elution: Run the column with your pre-mixed mobile phase containing 1% Et₃N. Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator. Important: Triethylamine is high-boiling. To remove it, you may need to co-evaporate your product with a lower-boiling solvent like dichloromethane several times or use a high-vacuum pump.
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Hexanes:Ethyl Acetate (Gradient) | Start with 9:1, gradually increasing polarity. |
| Additive | 1% Triethylamine (Et₃N) | Critical to prevent peak tailing by neutralizing silica.[2][3] |
| Sample Loading | Dry Loading (adsorbed on silica) | Provides sharper bands and better separation. |
| Monitoring | TLC with UV (254 nm) visualization | The aromatic rings are UV active. |
FAQ 3: How do I perform a reliable recrystallization?
Answer: Recrystallization is an excellent final polishing step to achieve high purity and obtain a crystalline product suitable for analysis (e.g., melting point, X-ray).
Protocol 3: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your product in ~0.5 mL of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene). Find a solvent that dissolves the product poorly when cold but well when hot.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should see crystals begin to form.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Part 3: Purity Assessment, Handling, and Storage
FAQ 4: How can I confirm the purity of my final product?
Answer: A combination of methods should be used to confirm purity.
-
Melting Point: A sharp melting point range close to the literature value (80-89 °C) is a strong indicator of purity.[1] Impure compounds typically exhibit a broad and depressed melting point range.
-
Chromatography: A single spot on TLC in multiple solvent systems is a good sign. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standards. A purity of ≥98% is often required for subsequent synthetic steps.[1]
-
Spectroscopy: Confirm the structure and absence of impurity signals using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
FAQ 5: What are the best practices for handling and storing this compound?
Answer: Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Handle in a well-ventilated area, preferably a fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10] The recommended storage temperature is often 0-8 °C to minimize potential degradation over time.[1] It is incompatible with strong oxidizing agents.[7]
Visualization: Key Relationships in Purification
Caption: Key property-method relationships for purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
common side reactions with Methyl 5-amino-2-iodobenzoate
Welcome to the technical support center for Methyl 5-amino-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and achieve your synthetic goals with greater efficiency.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule with three key reactive sites: an aryl iodide, an amino group, and a methyl ester. The interplay between these functional groups dictates its reactivity and can lead to several potential side reactions if not properly controlled.
-
Aryl Iodide: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The electron-donating amino group and the electron-withdrawing ester group can influence the rate and efficiency of these transformations.
-
Amino Group: The primary amine is a nucleophile and can undergo acylation, alkylation, and diazotization. Its nucleophilicity can be modulated by the electronic effects of the substituents on the aromatic ring.
-
Methyl Ester: The ester group is susceptible to hydrolysis under strongly acidic or basic conditions, a critical consideration when selecting reaction parameters.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during reactions involving this compound in a question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions
Answer: The formation of a de-iodinated (or more generally, de-halogenated) product is a common side reaction in Suzuki-Miyaura couplings.[2] This occurs when the aryl halide substrate is reduced instead of undergoing cross-coupling.
Causality: This side reaction, often termed hydrodehalogenation, can occur after the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the de-iodinated arene.[2] Potential hydride sources include solvent impurities, amine bases, or even the boronic acid reagent itself under certain conditions.
Troubleshooting Workflow:
Caption: Troubleshooting de-iodination in Suzuki coupling.
Experimental Protocol to Minimize De-iodination:
-
Solvent Preparation: Degas the reaction solvent (e.g., dioxane, THF, or toluene) by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles.[3]
-
Reaction Setup: Assemble the reaction glassware under a positive pressure of an inert gas. Add this compound, the boronic acid (1.1-1.2 equivalents), the palladium catalyst, ligand, and a non-amine base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) to the reaction flask.[2]
-
Reagent Addition: Add the degassed solvent via cannula or syringe.
-
Reaction Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
Answer: Similar to Suzuki coupling, hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It competes with the desired C-N bond formation.
Causality: An unproductive side reaction can compete with the final reductive elimination step. The palladium amide intermediate can undergo β-hydride elimination (if an appropriate β-hydrogen is present on the amine) or react with other hydrogen sources, leading to the formation of the hydrodehalogenated arene and an imine or other byproducts.[4]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | These ligands promote the desired reductive elimination step over side reactions.[5] |
| Base | Use a non-nucleophilic, sterically hindered base (e.g., NaOtBu, LHMDS). | A strong base is needed to deprotonate the amine, but less hindered or weaker bases can lead to other pathways.[6] |
| Temperature | Optimize the reaction temperature. | Lowering the temperature may favor the desired pathway, but too low a temperature will slow the reaction rate. |
| Atmosphere | Maintain a strictly inert atmosphere. | Oxygen can degrade the catalyst and promote side reactions.[4] |
Answer: Homocoupling of the boronic acid to form a biaryl byproduct (Ar'-Ar') is a frequent side reaction.[3]
Causality: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2] If the Pd(0) catalyst is not efficiently generated or is oxidized during the reaction, it can catalyze the homocoupling of the boronic acid.
Preventative Measures:
-
Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or use a pre-catalyst that readily generates the active Pd(0) species.
-
Rigorous Degassing: As with dehalogenation, ensuring an oxygen-free environment is crucial to prevent catalyst oxidation and subsequent homocoupling.[2]
-
Stoichiometry Control: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling. Careful optimization is key.[3]
Reactions Involving the Amino Group
Answer: Diazotization of aromatic amines creates diazonium salts, which are versatile intermediates.[7] However, they can be unstable.
Causality: Aromatic diazonium salts can be unstable at elevated temperatures, leading to decomposition and the formation of phenol byproducts through reaction with water.[8] The success of the subsequent Sandmeyer reaction depends on the clean formation and appropriate reactivity of this diazonium intermediate.
Troubleshooting Diazotization:
Caption: Workflow for optimizing diazotization reactions.
Experimental Protocol for Diazotization:
-
Setup: Dissolve or suspend this compound in a cold (0-5 °C) aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄).[9]
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C.
-
Monitoring: The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
-
Immediate Use: Use the resulting diazonium salt solution immediately in the subsequent Sandmeyer or other coupling reaction without isolation.
Stability and Handling
Answer: While generally stable, this compound can undergo degradation under certain conditions.
Potential Degradation Pathways:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[1] This is a key consideration in cross-coupling reactions that employ strong bases.
-
Oxidation: The amino group can be susceptible to oxidation, leading to colored impurities. This is more likely with prolonged exposure to air and light.
-
Thermal Decomposition: Like many organic compounds, it will decompose at high temperatures. It is important to determine the thermal stability if high-temperature reactions are planned.[10]
Storage and Handling Recommendations:
-
Store in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator or glovebox).
-
Avoid prolonged exposure to air and light.
-
When using strong bases like NaOtBu or hydroxides, consider the potential for ester hydrolysis and adjust reaction times and temperatures accordingly.
By anticipating these common side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can more effectively utilize this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-amino-2-iodobenzoate
Welcome to the technical support center for Methyl 5-amino-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common palladium-catalyzed cross-coupling reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to help you overcome challenges and achieve optimal results in your synthetic endeavors.
Section 1: General Handling and Substrate Properties
Before embarking on any reaction, it is crucial to understand the properties and handling requirements of this compound.
Q1: What are the key physical and chemical properties of this compound I should be aware of?
This compound is a light yellow to orange crystalline powder. Its structure contains three key functional groups that dictate its reactivity: an aryl iodide, a primary amine, and a methyl ester. The aryl iodide is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-donating amino group can increase the electron density of the aromatic ring, potentially affecting the rate of oxidative addition. The methyl ester is susceptible to hydrolysis under strongly basic conditions.
Q2: What are the recommended storage and handling procedures for this compound?
To ensure the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For handling, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood.
Section 2: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the unique functionalities of this compound present specific challenges and opportunities for optimization.
Q3: I am planning a Suzuki-Miyaura coupling with this compound. What are the recommended starting conditions?
A general starting point for the Suzuki-Miyaura coupling of this compound is outlined below. Optimization will likely be necessary based on the specific boronic acid or ester used.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1) is commonly used.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required. For more challenging couplings, consider using a pre-catalyst system like a Buchwald G3 or G4 precatalyst with a suitable biarylphosphine ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Q4: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. The following troubleshooting guide outlines potential issues and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Conversion | 1. Inactive catalyst. 2. Insufficiently strong or poorly soluble base. 3. Low reaction temperature. 4. Protodeboronation of the boronic acid. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Ensure vigorous stirring. 3. Increase the reaction temperature in increments of 10 °C. 4. Use anhydrous conditions and a milder base (e.g., KF).[1] |
| Side Product Formation | 1. Homocoupling of the boronic acid. 2. Hydrolysis of the methyl ester. 3. Dehalogenation of the starting material. | 1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Use a milder base like K₂CO₃ or KF, and avoid prolonged reaction times at high temperatures.[1] 3. This can be promoted by certain palladium-hydride species. Screen different ligands and ensure the base is not generating hydrides. |
| Difficult Purification | 1. Co-elution of product with starting material or byproducts. 2. Presence of palladium black. | 1. Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the polarity is very similar. 2. Filter the reaction mixture through a pad of Celite® before work-up to remove precipitated palladium. This indicates catalyst decomposition, which can be mitigated by using more robust ligands or lower temperatures.[2] |
Diagram: Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Methyl 5-amino-2-iodobenzoate - Stability and Degradation Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 5-amino-2-iodobenzoate. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but a foundational understanding of the underlying chemistry to empower you in your research.
Section 1: Understanding the Stability of this compound
This compound is a versatile bifunctional molecule, prized in organic synthesis for its multiple reactive sites.[1] However, the very features that make it a valuable building block—the electron-rich aromatic amine and the labile carbon-iodine bond—also render it susceptible to degradation under certain conditions. Understanding these vulnerabilities is the first step toward ensuring the integrity of your experiments.
Key Molecular Liabilities:
-
The Aromatic Amine: The primary amino group is a site of potential oxidation. Aromatic amines can be sensitive to air and light, leading to the formation of colored impurities.[2] This oxidation can be a free-radical-mediated process, often accelerated by exposure to UV light and elevated temperatures.
-
The Methyl Ester: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acids or bases, or even occur slowly in the presence of ambient moisture. This results in the formation of 5-amino-2-iodobenzoic acid.
-
The Aryl Iodide: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it prone to cleavage. This deiodination can occur under reductive conditions, photolytically, or thermally.[3]
Section 2: Troubleshooting Guide - A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My freshly purchased bottle of this compound has a brownish tint, although the certificate of analysis indicates a white to light yellow solid. Is it still usable?
A1: A brownish tint is a common indicator of minor oxidation of the aromatic amine moiety. While the compound may still be suitable for some applications, the presence of colored impurities suggests some level of degradation.
Causality: Aromatic amines are prone to air oxidation, which is often accelerated by light exposure during storage or handling.[2] This process can lead to the formation of highly colored polymeric or quinone-like structures.
Recommended Actions:
-
Analytical Assessment: Before use, it is crucial to assess the purity of the material. A simple ¹H NMR spectrum can help quantify the level of the desired compound versus any significant impurities. You can also use HPLC with UV detection to determine the purity.
-
Purification: If the purity is found to be compromised, recrystallization is an effective method for purification. A suitable solvent system can often be determined from literature precedents for similar compounds or through small-scale solubility tests.
-
Preventative Measures for Future Use: To prevent further oxidation, ensure the bottle is tightly sealed and flushed with an inert gas like argon or nitrogen before storage. Store the container in a dark, cool place.[4][5]
Q2: I'm seeing an additional peak in my HPLC chromatogram that I suspect is a degradation product. How can I identify it?
A2: The appearance of a new peak in your HPLC chromatogram, especially one that grows over time, is a clear sign of degradation. The two most likely culprits are the hydrolysis product (5-amino-2-iodobenzoic acid) or the deiodinated product (Methyl 5-aminobenzoate).
Causality:
-
Hydrolysis: The ester can hydrolyze to the corresponding carboxylic acid, which will have a different retention time on a reverse-phase HPLC column (typically eluting earlier due to increased polarity).[6][7][8]
-
Deiodination: Reductive cleavage of the C-I bond would yield Methyl 5-aminobenzoate, a less polar compound that would likely have a longer retention time.
Experimental Workflow for Identification:
References
Technical Support Center: Methyl 5-amino-2-iodobenzoate
Welcome to the comprehensive technical support guide for Methyl 5-amino-2-iodobenzoate (CAS No. 77317-55-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and utilization of this versatile reagent in your experiments. Here, you will find field-proven insights, troubleshooting guides for common synthetic challenges, and frequently asked questions, all structured to ensure the success of your scientific endeavors.
Core Concepts: Understanding this compound
This compound is a key building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility stems from the presence of three distinct functional groups: an amine, an iodo group, and a methyl ester. This unique combination allows for a wide range of chemical transformations. The iodine atom, in particular, renders the molecule highly reactive in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its successful application.
| Property | Value | Source(s) |
| CAS Number | 77317-55-6 | [2][3][4] |
| Molecular Formula | C₈H₈INO₂ | [1][2] |
| Molecular Weight | 277.06 g/mol | [1][2] |
| Appearance | Cream to pinkish or light yellow to orange crystalline solid/powder | [1][4] |
| Melting Point | 80-89 °C | [1] |
| Purity | Typically ≥ 98% (by GC) | [1] |
| Storage Temperature | 0-8 °C is commonly recommended. Can also be stored at room temperature in a cool, dark place. | [1][5] |
Handling and Storage: Ensuring Reagent Integrity
Proper handling and storage are critical to maintain the purity and reactivity of this compound.
Frequently Asked Questions (FAQs) - Handling and Storage
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: Is this compound sensitive to light or air?
A2: While not definitively reported for this specific compound in the search results, closely related compounds like Methyl 2-amino-5-chloro-3-iodobenzoate are known to be light-sensitive.[6][7][8] As a precautionary measure, it is best to store this compound in a dark or amber-colored vial and to protect it from direct light exposure during experiments whenever possible. While there is no specific information on air sensitivity, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, especially for long-term storage.
Q3: What are the optimal storage conditions?
A3: For long-term storage, it is recommended to keep this compound at 0-8 °C in a tightly sealed container, protected from light.[1][5] For short-term use, storage at room temperature in a cool, dark place is also acceptable.[4]
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation, and this compound is an excellent substrate due to the reactive C-I bond.[9][10]
Detailed Experimental Protocol: Synthesis of Methyl 5-phenyl-2-aminobenzoate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 5-phenyl-2-aminobenzoate.
Troubleshooting Guide for Suzuki-Miyaura Coupling
Encountering challenges in cross-coupling reactions is not uncommon. This guide provides a structured approach to troubleshooting.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
-
Catalyst Inactivity or Poisoning: The primary amine on the benzoate ring can coordinate with the palladium center, inhibiting its catalytic activity.[11]
-
Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst inhibition.[11]
-
Solution 2: Catalyst Choice: While Pd(OAc)₂ with a suitable ligand is often effective, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or more robust pre-catalysts like palladacycles.[11]
-
Solution 3: Protecting Groups: In particularly stubborn cases, consider protecting the amine functionality with a group like Boc (tert-Butyloxycarbonyl), which is stable under typical Suzuki conditions and can be removed post-coupling.[11]
-
-
Inefficient Oxidative Addition: While the C-I bond is highly reactive, issues can still arise.
-
Solution: Ensure your palladium source and ligand system are appropriate for activating the aryl iodide. Electron-rich ligands can facilitate this step.[9] Increasing the reaction temperature may also be beneficial.
-
-
Poor Quality Reagents or Solvents: Impurities in starting materials, catalyst, base, or solvents can poison the catalyst.
-
Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[9]
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together.[9]
-
Cause: Often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[9]
-
Solution: Ensure rigorous degassing of the reaction mixture. Using a pre-formed Pd(0) catalyst can also minimize this side reaction.
-
-
Dehalogenation of this compound: The iodine atom is replaced by a hydrogen atom.
-
Cause: Can be promoted by certain bases and prolonged reaction times.
-
Solution: Consider using a milder, non-coordinating base. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
-
Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding arene.
-
Cause: Can be exacerbated by the presence of excess water or acidic conditions.
-
Solution: Minimize the amount of water in the reaction if your base and solvent system allow. Ensure the chosen base does not create an acidic environment.[11]
-
Troubleshooting Workflow Diagram
References
- 1. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]
- 4. Methyl 2-Amino-5-iodobenzoate | 77317-55-6 | TCI AMERICA [tcichemicals.com]
- 5. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [amp.chemicalbook.com]
- 6. wwmponline.com [wwmponline.com]
- 7. Methyl 2-amino-5-chloro-3-iodobenzoate | 289039-84-5 | FM69921 [biosynth.com]
- 8. 289039-84-5 CAS MSDS (METHYL 2-AMINO-5-CHLORO-3-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
preventing byproduct formation in reactions with Methyl 5-amino-2-iodobenzoate
A Guide to Preventing Byproduct Formation in Cross-Coupling Reactions
Welcome to the technical support center for Methyl 5-amino-2-iodobenzoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using this versatile building block. This compound is a valuable intermediate in the synthesis of pharmaceuticals and functional materials due to its three distinct functional groups: a reactive aryl iodide, a nucleophilic amine, and a methyl ester.[1][2][3] However, this trifunctionality also presents unique challenges in controlling reaction selectivity and preventing the formation of unwanted byproducts.
This guide is structured to provide direct solutions to common issues encountered during cross-coupling reactions. We will explore the causality behind byproduct formation and offer validated protocols to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses the most frequently observed byproducts in reactions involving this compound. Each entry details the problem, its underlying chemical cause, and actionable solutions.
Problem 1: Formation of Methyl 5-aminobenzoate (Dehalogenation Byproduct)
Observation: You observe a significant peak in your LC-MS or NMR corresponding to the mass or spectrum of Methyl 5-aminobenzoate, indicating the loss of the iodine atom and its replacement with a hydrogen.
Root Cause Analysis: This side reaction, known as hydrodehalogenation or simply dehalogenation, is a common competing pathway in palladium-catalyzed cross-coupling reactions.[4] The C-I bond is the weakest among carbon-halogen bonds, making it particularly susceptible to cleavage.[4] The mechanism can be complex but often involves:
-
Formation of a Palladium-Hydride (Pd-H) Species: Certain bases, solvents (like alcohols), or even the amine substrate can act as hydride sources, leading to the formation of a Pd-H intermediate. This species can then react with the aryl iodide in a reductive pathway.
-
Radical Mechanisms: Under certain conditions, particularly at higher temperatures or in the presence of specific additives, a radical chain reaction can lead to the abstraction of the iodine atom, followed by quenching with a hydrogen atom from the solvent or another reagent.[5][6]
-
β-Hydride Elimination: In some catalytic cycles, such as the Buchwald-Hartwig amination, an unproductive β-hydride elimination from the amide intermediate can compete with reductive elimination, leading to the dehalogenated arene.[7]
Solutions & Mitigation Strategies:
| Strategy | Rationale | Recommended Actions |
| Optimize Base Selection | Strong, sterically hindered bases can promote dehalogenation. Weaker, non-nucleophilic inorganic bases are often preferable. | Use bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of alkoxides (e.g., NaOtBu) where the reaction allows.[8] |
| Control Reaction Temperature | Higher temperatures can accelerate side reactions, including radical-mediated dehalogenation pathways. | Run the reaction at the lowest effective temperature. If the desired coupling is sluggish, consider a more active catalyst system rather than simply increasing heat. |
| Select an Appropriate Solvent | Protic solvents or those with labile C-H bonds can serve as hydrogen donors. | Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or DMF. Ensure solvents are properly dried and degassed. |
| Ensure Inert Atmosphere | While less direct, oxygen can sometimes influence catalyst decomposition pathways that may lead to dehalogenation. | Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
Problem 2: Formation of Dimerized Species (Homocoupling Byproducts)
Observation: You detect byproducts with approximately double the mass of your starting material or coupling partner. This is common in Sonogashira (alkyne-alkyne homocoupling) and Suzuki (aryl-aryl homocoupling) reactions.
Root Cause Analysis:
-
Sonogashira (Glaser-Hay Homocoupling): This is the most prevalent side reaction in Sonogashira couplings.[8] It is an oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9][10][11] The copper acetylide intermediate, crucial for the cross-coupling cycle, is diverted into this unproductive pathway.[9]
-
Suzuki-Miyaura (Aryl-Aryl Homocoupling): The formation of a symmetrical biaryl from the self-coupling of this compound can occur.[12] This can be promoted by side reactions in the catalytic cycle, particularly if the transmetalation step with the boronic acid is slow.
Solutions & Mitigation Strategies:
| Strategy | Rationale | Recommended Actions |
| Implement Copper-Free Conditions (Sonogashira) | Eliminating the copper(I) co-catalyst directly prevents the primary mechanism for Glaser coupling.[8][9] | Utilize a "copper-free" Sonogashira protocol. This often requires a more active palladium catalyst/ligand system (e.g., using bulky, electron-rich phosphine ligands) to facilitate the catalytic cycle without copper.[9][13] |
| Maintain a Strict Inert Atmosphere | Oxygen is a key reagent in the oxidative Glaser homocoupling pathway.[9][10] | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a strict inert atmosphere throughout the reaction.[9] |
| Optimize Reagent Stoichiometry | Using a slight excess of the less valuable coupling partner can help drive the desired cross-coupling reaction to completion and minimize self-coupling of the more valuable reagent. | For Sonogashira, use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. For Suzuki, ensure the boronic acid is present in a slight excess (1.1-1.5 equivalents). |
| Modify Base and Ligands (Sonogashira) | The choice of amine base can influence the catalytic cycle. Secondary amines can sometimes be more effective at preventing homocoupling than tertiary amines.[9] | Consider using piperidine or diisopropylamine as the base/solvent system.[8] |
Problem 3: Formation of 5-Amino-2-iodobenzoic Acid (Ester Hydrolysis)
Observation: The product mixture contains the corresponding carboxylic acid, indicating cleavage of the methyl ester. This is confirmed by a mass change (-14 Da) and the disappearance of the methyl singlet in the ¹H NMR spectrum.
Root Cause Analysis: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially when heated.[14][15] Many cross-coupling reactions employ strong bases and elevated temperatures, creating an environment where this side reaction is favorable. The reaction is often irreversible as the resulting carboxylate salt is deprotonated and unreactive.[15]
Solutions & Mitigation Strategies:
| Strategy | Rationale | Recommended Actions |
| Use Milder Bases | Strong hydroxide bases (NaOH, KOH) are highly effective at promoting hydrolysis. Weaker carbonate or phosphate bases are less likely to cleave the ester.[16] | Opt for bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. These are sufficiently basic to facilitate most cross-coupling reactions without aggressively attacking the ester.[8] |
| Lower Reaction Temperature | The rate of ester hydrolysis is highly temperature-dependent. | Conduct the reaction at the lowest possible temperature that still allows for an acceptable rate of the desired cross-coupling. |
| Minimize Water Content | Water is a necessary reagent for hydrolysis. | Use anhydrous solvents and ensure all reagents are dry. While some Suzuki protocols use aqueous bases, minimize the amount of water and the reaction time if possible. |
| Reduce Reaction Time | Prolonged exposure to basic conditions at high temperatures increases the extent of hydrolysis. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Visualizing Reaction Fates & Troubleshooting
To better understand the competing pathways and how to troubleshoot them, the following diagrams provide a high-level overview.
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is this compound best suited for? The reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl.[17] The aryl iodide in this molecule is highly reactive, making it an excellent substrate for a wide range of couplings, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, often under mild conditions.[17][18]
Q2: Can the amino group interfere with the reaction? Generally, the primary amino group is a spectator in Suzuki and Sonogashira couplings. However, in Buchwald-Hartwig amination, if you are coupling with a different amine, the substrate's own -NH₂ group could potentially compete, though this is often kinetically disfavored compared to the intended nucleophile. It is more likely to influence the electronic properties of the aryl ring, making the C-I bond more electron-rich and thus slightly slower to undergo oxidative addition compared to an unsubsituted iodobenzene.
Q3: What is the best general-purpose base to start with for this substrate? For Suzuki and Sonogashira reactions, potassium carbonate (K₂CO₃) is an excellent starting point. It is effective, inexpensive, and significantly less likely to cause ester hydrolysis compared to stronger bases like sodium hydroxide or alkoxides. For Buchwald-Hartwig aminations, which often require stronger bases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred choices to balance reactivity with the prevention of hydrolysis.
Q4: How critical is the choice of palladium catalyst and ligand? It is extremely critical. For challenging couplings or when trying to minimize side reactions, ligand choice is paramount.
-
To Prevent Dehalogenation: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over side reactions.
-
For Copper-Free Sonogashira: These same classes of ligands are often effective at promoting the catalytic cycle without the need for a copper co-catalyst, thereby avoiding Glaser homocoupling.[9][13]
-
For Suzuki Couplings: Using a pre-catalyst or a ligand like SPhos or RuPhos can allow for lower reaction temperatures, which helps preserve the ester group.
Validated Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol is optimized to prevent the formation of alkyne dimers (Glaser coupling) by omitting the copper(I) co-catalyst.[8][9]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the terminal alkyne (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Mild Base to Prevent Ester Hydrolysis
This protocol uses potassium phosphate, a mild base, to effectively promote the Suzuki coupling while minimizing the risk of saponification.[17]
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and a suitable ligand if necessary (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal, evacuate, and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL) and water (1 mL). The small amount of water is often necessary for the transmetalation step.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor for completion (typically 4-12 hours).
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent and purify the residue by flash chromatography.
References
- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
Technical Support Center: Scaling Up Reactions with Methyl 5-amino-2-iodobenzoate
Answering the growing demand for advanced pharmaceutical intermediates requires robust and scalable synthetic processes. Methyl 5-amino-2-iodobenzoate is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). However, transitioning its coupling reactions from the bench to the pilot plant presents a unique set of challenges that demand a deep understanding of reaction kinetics, thermodynamics, and process safety.
This technical support center is designed for researchers, process chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just solutions, but the underlying principles to empower you to troubleshoot and optimize your scale-up campaigns effectively. The following guide is structured in a practical question-and-answer format to directly address the common hurdles encountered in the field.
Section 1: Foundational Concerns & Process Safety
This section addresses the critical safety and handling considerations that form the bedrock of any successful scale-up operation.
Q1: What are the primary safety hazards I should be aware of when moving from gram-scale to kilogram-scale with this compound and palladium catalysts?
A1: Moving to a kilogram scale introduces significant safety considerations that are often negligible at the bench. Your primary focus should be on three areas:
-
Pyrophoric Nature of Palladium Catalysts: Palladium on carbon (Pd/C), especially when dry and finely divided, can be pyrophoric and may ignite solvents upon exposure to air.[1] Always handle palladium catalysts in an inert atmosphere (e.g., nitrogen or argon).[1] When filtering the catalyst post-reaction, never allow the filter cake to dry completely in the air. The filter cake should be kept wet with solvent or water and transferred to a designated waste container. For disposal, a common practice is to suspend the catalyst in water.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions are exothermic.[2] What might be a manageable temperature increase in a 100 mL flask can become a dangerous, runaway reaction in a 100 L reactor due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation. It is imperative to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction before attempting a large-scale run. The addition of reagents should be controlled to manage the rate of heat generation.
-
Handling of Aryl Iodides and Solvents: While this compound itself is not acutely toxic, all chemicals should be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3] Large quantities of organic solvents increase fire risk. Ensure all equipment is properly grounded to prevent static discharge, and use explosion-proof equipment in a well-ventilated area or a walk-in fume hood.[1]
Q2: How does the solubility of this compound affect my choice of solvent for a 10 kg scale reaction?
A2: Solubility is a critical parameter for a successful and safe scale-up. Poor solubility can lead to a heterogeneous mixture, resulting in poor reaction kinetics, irreproducible results, and difficulties in stirring and heat transfer.
This compound is a moderately polar molecule. While quantitative data is scarce in public literature, its structure suggests good solubility in polar aprotic solvents like DMF, DMSO, and NMP, and moderate solubility in ethers like THF and 2-MeTHF, and alcohols.[4][5]
For scale-up, consider the following:
-
Process Safety: Avoid high-boiling point, difficult-to-remove solvents like DMF or NMP if possible. Solvents like 2-MeTHF are often preferred in industrial settings due to their lower toxicity and easier work-up.
-
Reaction Homogeneity: The reaction should ideally be homogeneous at the reaction temperature to ensure consistent kinetics. If the starting material or intermediates precipitate, it can lead to catalyst deactivation or incomplete conversion.
-
Product Isolation: Choose a solvent system from which your final product can be easily crystallized. A common strategy is to use a solvent in which the product is soluble at high temperatures but poorly soluble at room temperature or below.
A general workflow for assessing solvent suitability is crucial before committing to a large-scale run.
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but can be problematic at scale.[6][7]
Q3: My Suzuki-Miyaura coupling with this compound is stalling at ~70% conversion on a 5 kg scale, whereas it went to completion in the lab. What are the most likely causes?
A3: This is a classic scale-up issue. The problem rarely stems from a single cause but is often a combination of factors. Here is a logical troubleshooting process:
-
Inefficient Mixing: In a large reactor, creating a homogenous mixture is more difficult. If the base (often a solid like K₂CO₃ or Cs₂CO₃) or the catalyst is not properly suspended, localized "dead spots" can form where the reaction does not proceed. Consult with a chemical engineer to ensure your reactor's agitation (stirrer type, RPMs) is sufficient for the viscosity and density of your reaction mixture.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ineffective degassing is a more significant issue in large reactors due to the larger headspace and potential for leaks. Ensure your degassing procedure (e.g., multiple vacuum/nitrogen backfill cycles, vigorous nitrogen sparging) is adequate for the vessel size.
-
Catalyst Deactivation: At larger scales, trace impurities in starting materials or solvents are magnified and can poison the catalyst. Consider increasing the catalyst loading slightly (e.g., from 0.1 mol% to 0.5 mol%). The reactivity of aryl iodides is generally high, which allows for low catalyst loadings, but scale-up can introduce unforeseen deactivation pathways.[9]
-
Base Effectiveness: The choice and physical form of the base are critical. A coarse base will have lower surface area and may not be effective. Ensure you are using a finely powdered, dry base. For challenging couplings, switching to a more soluble or stronger base like Cs₂CO₃ or K₃PO₄ can be beneficial.
Q4: I am observing a significant amount of a hydrodeiodination byproduct (where the iodine is replaced by hydrogen). How can I minimize this?
A4: Hydrodeiodination is a common side reaction, particularly with electron-rich aryl iodides. It often arises from a competing reaction pathway where an intermediate palladium-hydride species, formed from the base and trace water or alcohol, reductively eliminates the arene instead of undergoing transmetalation.
To minimize this:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried. Water can facilitate the formation of palladium-hydride species.
-
Choice of Base: Use a non-hydroxide base if possible. K₃PO₄ is often a good choice as it is less prone to generating the reactive hydride species compared to bases like NaOH or KOH.
-
Temperature Control: Running the reaction at the lowest effective temperature can disfavor the side reaction. The C-I bond is the most reactive of the aryl halides, often allowing for milder conditions.[9]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the incidence of side reactions. Monitor closely by UPLC.
| Parameter | Recommendation for Scale-Up (Suzuki) | Rationale |
| Catalyst Loading | Start at 0.1 - 1 mol% | Aryl iodides are highly reactive, allowing for low loadings. Adjust upwards if stalling occurs.[9][10] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | These ligands are robust, promote fast oxidative addition and reductive elimination, and are effective at low loadings.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (finely powdered) | Strong, non-nucleophilic bases that are effective in a variety of solvent systems. |
| Solvent | 2-MeTHF/Water, CPME/Water, Toluene/Water | Greener solvent choices with good performance and easier work-up compared to dioxane or DMF. |
| Temperature | 60 - 80 °C | Start with milder conditions to minimize side reactions like hydrodeiodination. |
Section 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for forging C-N bonds but requires careful optimization for large-scale success.[11][12]
Q5: My Buchwald-Hartwig amination with a primary amine is giving low yields and forming significant byproducts at scale. What should I check?
A5: Similar to the Suzuki reaction, C-N coupling scale-up issues often revolve around catalyst activity and side reactions.[13] The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[11]
-
Base Selection is Crucial: The pKa of the amine being coupled is critical. A base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes catalyst decomposition or side reactions. For primary alkylamines and anilines, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and has been handled under inert conditions, as it is highly reactive with moisture and air.
-
Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig aminations.[12] For primary amines, sterically hindered biarylphosphine ligands (e.g., Josiphos, tBuXPhos) are often necessary to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[11]
-
β-Hydride Elimination: If you are coupling an amine with β-hydrogens, this side reaction can be a major issue, leading to a hydrodeiodinated starting material and an imine byproduct.[11] Using a bulky ligand and keeping the reaction temperature as low as possible can help suppress this pathway.
-
Ammonia Coupling: Directly coupling ammonia is notoriously difficult due to its strong binding to the palladium center.[11] For large-scale synthesis of the primary aniline (Methyl 5-amino-2-aminobenzoate), it is often more practical to use an ammonia equivalent, such as benzophenone imine or a protected amine, followed by a deprotection step.[11]
| Parameter | Recommendation for Scale-Up (Buchwald-Hartwig) | Rationale |
| Catalyst/Ligand | G3/G4 Palladacycles with bulky biaryl phosphine ligands | Pre-formed catalysts offer better consistency. The ligand choice is highly dependent on the amine coupling partner.[12] |
| Base | NaOtBu, KHMDS, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle. Must be handled under strictly anhydrous/anaerobic conditions. |
| Solvent | Toluene, CPME, 2-MeTHF | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and unwanted side reactions. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed than in Suzuki couplings, but should be carefully optimized to minimize catalyst decomposition. |
Section 4: Work-up and Purification at Scale
Efficiently isolating a pure product is as important as the reaction itself, especially with multi-kilogram batches.
Q6: What is the most effective and scalable method for removing residual palladium from my final product to meet regulatory requirements (<10 ppm)?
A6: Reducing palladium levels is a critical and often challenging step in pharmaceutical manufacturing.[10] A multi-pronged approach is usually most effective.
-
Crystallization: This should always be your first and primary method of purification. A well-designed crystallization can remove the vast majority of palladium and other impurities. Perform a thorough solvent screen to find conditions that provide good crystal formation and high purity.
-
Activated Carbon Treatment: Treating a solution of your crude product with activated carbon (charcoal) can be very effective. The carbon has a high surface area and can adsorb the palladium species. Use a grade of carbon with low fines to make filtration easier. A typical loading is 5-10% w/w relative to the product.
-
Scavengers: If the above methods are insufficient, palladium scavengers are a reliable option. These are typically silica- or polymer-based materials functionalized with thiols, amines, or other ligands that chelate strongly to palladium. The product solution is passed through a bed of the scavenger or stirred with it as a slurry, followed by filtration.
| Method | Advantages | Disadvantages | Scalability |
| Crystallization | Highly effective for purity, removes multiple impurities, cost-effective. | Product must be crystalline; can have yield losses. | Excellent |
| Activated Carbon | Inexpensive, effective for removing colored impurities and Pd. | Can adsorb product, leading to yield loss; filtration can be slow. | Good |
| Thiol Scavengers | Highly specific and effective for Pd removal to very low levels.[14] | Expensive, adds another solid to be filtered, potential for thiol leaching. | Good, but cost can be a factor. |
| Extraction/Wash | Can remove some Pd salts. | Generally not sufficient on its own to reach <10 ppm levels. | Excellent |
References
- 1. honrel.com [honrel.com]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterizing Methyl 5-amino-2-iodobenzoate and its Reaction Products
Welcome to the technical support center for the analytical characterization of Methyl 5-amino-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and quality of your results.
Introduction to Analytical Challenges
This compound is a bifunctional molecule with reactive sites that make it a valuable building block in organic synthesis. The presence of an amino group, an iodo substituent, and a methyl ester functionality presents unique analytical challenges. Accurate characterization is crucial to ensure purity and to understand the outcome of subsequent reactions. Common challenges include differentiating between isomers, identifying process-related impurities, and dealing with the compound's potential instability under certain analytical conditions. This guide will provide a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Analytical Issues
This section addresses common problems encountered during the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or validated column. |
| Ghost peaks | - Carryover from previous injection- Contaminated mobile phase or diluent | - Implement a robust needle wash protocol.- Prepare fresh mobile phase and sample diluent. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature. |
| Unexpected peaks in the chromatogram | - Presence of impurities or degradation products- Co-elution with the main peak | - Use a photodiode array (PDA) detector to check for peak purity.- Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to resolve all components.[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or distorted peaks | - Presence of paramagnetic impurities- Poor shimming- Sample aggregation | - Purify the sample to remove metal contaminants.- Re-shim the spectrometer before acquisition.- Use a different deuterated solvent or adjust the sample concentration. |
| Incorrect integration values | - Incomplete relaxation of nuclei- Phasing errors | - Increase the relaxation delay (d1) in your acquisition parameters.- Carefully re-phase the spectrum manually. |
| Presence of unexpected signals | - Residual solvent peaks- Impurities from the synthesis | - Compare the spectrum with a blank (solvent only).- Correlate unexpected signals with potential side-products or starting materials.[3][4][5] |
Mass Spectrometry (MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low ion intensity | - Inefficient ionization- Sample degradation in the source | - Optimize ionization source parameters (e.g., electrospray voltage, gas flow).- Use a softer ionization technique or adjust the source temperature. |
| Unexpected mass peaks | - Presence of adducts (e.g., with sodium, potassium)- In-source fragmentation | - Scrutinize the mobile phase for sources of metal ions.- Reduce the fragmentation voltage or cone voltage. |
| Isotope pattern does not match theoretical | - Co-eluting species- Incorrect molecular formula assignment | - Ensure chromatographic separation is adequate before MS analysis.- Double-check the elemental composition and calculate the theoretical isotope pattern for comparison.[6][7] |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between this compound and its isomer, Methyl 2-amino-5-iodobenzoate, using NMR?
A1: The primary way to distinguish between these isomers is by analyzing the coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum. For this compound, you would expect to see three distinct aromatic protons with specific splitting patterns. In contrast, Methyl 2-amino-5-iodobenzoate will show a different set of aromatic proton signals due to the different substitution pattern.[3][4] Careful analysis of the coupling constants (J-values) will help in unambiguous assignment.
Q2: What are the most common impurities I should look for in my synthesized this compound?
A2: Common impurities can include:
-
Starting materials: Unreacted 5-aminobenzoic acid or 2-iodobenzoic acid derivatives.
-
Isomers: Such as Methyl 2-amino-5-iodobenzoate, which may form depending on the synthetic route.[8][9][10][11]
-
De-iodinated product: Methyl 5-aminobenzoate.
-
Hydrolyzed product: 5-amino-2-iodobenzoic acid.
Q3: My HPLC-UV analysis shows a pure compound, but subsequent reactions are failing. What could be the issue?
A3: While HPLC-UV is a powerful technique for purity assessment, it may not detect all impurities. Co-eluting impurities with similar UV spectra might be hidden under the main peak. It is also possible that a non-UV active impurity is present. In such cases, using an orthogonal analytical technique like LC-MS or GC-MS is highly recommended to get a more complete picture of your sample's purity.
Q4: What is the best way to prepare a sample of this compound for NMR analysis?
A4: For ¹H and ¹³C NMR, accurately weigh 10-20 mg of your sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[12] Ensure the sample is fully dissolved. If you observe particulates, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to a clean, dry NMR tube.
Experimental Protocols
Protocol 1: HPLC Purity Assessment
This protocol describes a general reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector and data acquisition software.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: ¹H NMR Sample Preparation and Acquisition
This protocol outlines the steps for preparing a sample for NMR analysis.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Materials:
-
Deuterated solvent (e.g., CDCl₃ with 0.03% v/v TMS).
-
5 mm NMR tube.
-
-
Procedure:
-
Accurately weigh 10-20 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to the NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.[12]
-
Visual Workflows
The following diagrams illustrate key decision-making processes in the analytical workflow.
Caption: HPLC Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. This compound(1065102-79-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]
- 5. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR [m.chemicalbook.com]
- 6. Methyl-2-iodobenzoate [webbook.nist.gov]
- 7. Methyl-2-iodobenzoate [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. Methyl 2-Amino-5-iodobenzoate | 77317-55-6 | TCI AMERICA [tcichemicals.com]
- 10. parchem.com [parchem.com]
- 11. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Multi-faceted Spectroscopic Approach to Confirming the Structure of Methyl 5-amino-2-iodobenzoate
A Senior Application Scientist's Guide to Structural Elucidation in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For intermediates like Methyl 5-amino-2-iodobenzoate, a versatile building block in organic synthesis, precise structural verification is paramount to ensure the integrity of downstream processes and the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
At its core, structural confirmation is a process of assembling a molecular puzzle. Each analytical technique provides a unique piece of information, and only through their synergistic interpretation can a complete and confident picture emerge. While foundational techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this process, a truly robust analysis will often incorporate complementary methods for orthogonal validation.
The Primary Toolkit: A Symphony of Spectroscopies
The initial approach to identifying this compound involves a trio of spectroscopic methods, each probing different aspects of the molecule's constitution.
1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape
¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing their chemical environment and proximity to one another. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.
-
Aromatic Region (δ 6.5-8.0 ppm): The substitution pattern on the benzene ring dictates the splitting pattern of the aromatic protons.[1] In this case, we would anticipate three distinct signals in this region.
-
Amine Protons (-NH₂): A broad singlet is typically observed for the amine protons, the chemical shift of which can be influenced by solvent and concentration.
-
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group will be present, typically in the upfield region of the spectrum.
2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
Complementing the ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet at the downfield end of the spectrum, typically in the range of 160-180 ppm.[2]
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the iodine atom will be significantly shifted due to the heavy atom effect.[3]
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet in the upfield region of the spectrum.
3. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]
-
N-H Stretching: The primary amine will show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected around 1700-1730 cm⁻¹.
-
C-O Stretching: The C-O single bond of the ester will exhibit a strong absorption in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretching: Characteristic absorptions for the aromatic ring will be observed.
4. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the crucial information of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular weight.[5] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound, we would expect to see the molecular ion peak and characteristic fragments resulting from the loss of the methyl ester group or other substituents.
Comparative Analysis: Beyond the Basics
While the primary spectroscopic techniques provide a wealth of information, a comprehensive structural confirmation often benefits from a comparative approach, utilizing alternative and advanced methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed information on the carbon-hydrogen framework, connectivity, and chemical environment. | Provides unambiguous structural information. | Can be less sensitive for complex mixtures; requires larger sample amounts. |
| FTIR Spectroscopy | Identification of functional groups. | Rapid and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and provides molecular formula (HRMS). | Isomers can be difficult to distinguish without fragmentation analysis. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons and carbons. | Essential for complex molecules with overlapping signals in 1D spectra. | Requires longer acquisition times and more complex data analysis. |
| X-ray Crystallography | Absolute three-dimensional structure of a molecule in the solid state. | The "gold standard" for structural elucidation.[6] | Requires a suitable single crystal, which can be challenging to obtain. |
Visualizing the Workflow and Structure
To streamline the process of structural confirmation, a logical workflow is essential.
Caption: A logical workflow for the structural confirmation of this compound.
Caption: Chemical structure of this compound.
Experimental Protocols: A Self-Validating System
The integrity of the analytical data is directly dependent on the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring high-quality data for confident structural assignment.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the compound. For HRMS, the instrument must be properly calibrated to ensure high mass accuracy.
-
Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to deduce structural information.
Conclusion
The structural confirmation of this compound is a critical step in its application in drug development and other areas of chemical synthesis. A multi-technique approach, combining the strengths of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry, provides a robust and reliable means of elucidation. By adhering to rigorous experimental protocols and employing a logical workflow, researchers can confidently verify the structure of this important intermediate, ensuring the quality and reproducibility of their scientific endeavors. For particularly challenging cases or when absolute stereochemistry is required, advanced techniques such as 2D NMR and X-ray crystallography serve as invaluable tools for unambiguous structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. aiinmr.com [aiinmr.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Synthetic Validation of Methyl 5-amino-2-iodobenzoate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Methyl 5-amino-2-iodobenzoate is a critical intermediate, valued for its dual functionality: a nucleophilic amino group and a reactive iodo group poised for cross-coupling reactions.[1][2] This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile compound, supported by experimental insights and comparative data to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
The strategic importance of this compound in organic synthesis lies in its utility as a bifunctional building block. The electron-donating amino group and the electron-withdrawing ester group on the phenyl ring influence its reactivity, while the iodo-substituent serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1][2]
Comparative Analysis of Synthetic Routes
This guide will dissect three principal synthetic strategies for the preparation of this compound:
-
Route 1: The Classic Sandmeyer Reaction of Methyl 5-aminobenzoate.
-
Route 2: Direct Iodination of Methyl 2-aminobenzoate.
-
Route 3: A Multi-step Synthesis via Nitration, Iodination, and Reduction.
Each route will be evaluated based on yield, purity, scalability, and the underlying chemical principles that govern their efficacy.
Route 1: The Sandmeyer Reaction - A Time-Tested Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] In the context of synthesizing this compound, this approach would conceptually start from Methyl 2,5-diaminobenzoate. However, a more practical and widely documented approach involves the diazotization of an aminobenzoic acid derivative followed by iodination. A closely related and well-documented procedure is the synthesis of 2-iodobenzoic acid from anthranilic acid, which serves as an excellent model for this transformation.[5][6][7]
Mechanistic Rationale
The reaction proceeds via the in situ formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric acid. This reacts with the primary aromatic amine to form a stable diazonium salt at low temperatures. Subsequent introduction of an iodide source, such as potassium iodide, displaces the diazonium group, liberating nitrogen gas and yielding the aryl iodide.[3][5] While many Sandmeyer reactions require a copper(I) catalyst, the iodination is an exception and proceeds without it.[8]
Experimental Workflow: Route 1
Caption: Workflow for the Sandmeyer synthesis of this compound.
Protocol Insights:
A representative protocol for a similar transformation, the synthesis of 2-iodobenzoic acid, involves dissolving the starting aminobenzoic acid in aqueous HCl, cooling it in an ice bath, and then adding a solution of sodium nitrite dropwise to form the diazonium salt.[5][6] A solution of potassium iodide is then added, leading to the formation of the iodo-substituted product.[5][6] The reaction mixture is often gently warmed to drive the decomposition of the diazonium salt to completion.[5][6]
Route 2: Direct Electrophilic Iodination
Direct iodination of an aromatic ring offers a more direct pathway, avoiding the need for a diazotization step. This approach would start from Methyl 2-aminobenzoate, with the aim of introducing an iodine atom at the 5-position. The success of this route hinges on the regioselectivity of the iodination, which is directed by the existing substituents on the aromatic ring. A patent describes a similar process for the synthesis of 2-amino-5-iodobenzoic acid from 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide.[9]
Mechanistic Considerations
The amino group is a strongly activating, ortho-, para-directing group. The ester group is a deactivating, meta-directing group. In Methyl 2-aminobenzoate, the powerful activating effect of the amino group will direct the incoming electrophile (the iodonium ion) to the positions ortho and para to it. The para-position (C5) is sterically more accessible than the ortho-position (C3), making the formation of the 5-iodo isomer the major product.
Experimental Workflow: Route 2
Caption: Workflow for the direct iodination synthesis of this compound.
Protocol Insights:
A typical procedure involves dissolving the aminobenzoate starting material in a solvent like acetic acid, followed by the addition of molecular iodine and an oxidizing agent.[9] The oxidizing agent is crucial for generating the more electrophilic iodonium species in situ. The reaction is often carried out at room temperature.[9] A similar procedure using N-iodosuccinimide (NIS) in acetic acid is also reported for the iodination of related aminobenzoate esters, yielding the desired product in good yield.[10]
Route 3: Multi-step Synthesis via a Nitro Intermediate
Strategic Rationale
This pathway offers a high degree of control over the substitution pattern. The synthesis begins with a suitable nitro-substituted benzoic acid or ester, which is then subjected to a Sandmeyer reaction to introduce the iodine. The final step is a selective reduction of the nitro group, which can be achieved using a variety of reagents, such as tin(II) chloride or catalytic hydrogenation.[12]
Experimental Workflow: Route 3
References
- 1. This compound | 1065102-79-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. texiumchem.com [texiumchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]
- 8. quora.com [quora.com]
- 9. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for C-N Cross-Coupling Reactions with Methyl 5-amino-2-iodobenzoate
Introduction: The Significance of Methyl 5-amino-2-iodobenzoate in Medicinal Chemistry
This compound is a key building block in the synthesis of a wide array of pharmacologically active molecules and complex organic materials. Its utility stems from the presence of three distinct functional groups: an aniline-type amino group, a methyl ester, and an iodo-substituent on the aromatic ring. The ortho-iodo and para-amino substitution pattern makes it a particularly valuable precursor for the construction of various heterocyclic scaffolds, such as benzimidazoles, quinazolinones, and other nitrogen-containing ring systems that are prevalent in medicinal chemistry.
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance compared to its bromo- or chloro-analogs.[1] This guide provides a comparative analysis of catalytic systems for a pivotal transformation of this compound: the Buchwald-Hartwig amination. While direct comparative studies on this specific substrate are limited, this guide will leverage established principles and experimental data from closely related 2-iodobenzoate systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Focus Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction has revolutionized the synthesis of aryl amines, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[2] For this compound, this reaction allows for the introduction of a second nitrogen-containing substituent, opening pathways to a diverse range of complex molecules.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Bidentate phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, leading to higher reaction rates and yields.[2]
References
A Comparative Guide to the Biological Activity of Methyl 5-amino-2-iodobenzoate Derivatives
For researchers and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic innovation. Methyl 5-amino-2-iodobenzoate, a versatile aromatic building block, offers a unique combination of reactive sites—an amino group for nucleophilic substitution and an iodo group amenable to cross-coupling reactions. This guide provides an in-depth, comparative analysis of the biological activities of its derivatives, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.
The Versatility of the Quinazolinone Scaffold
A significant portion of the biologically active derivatives of this compound belong to the quinazolinone class of heterocyclic compounds. The synthesis of the key intermediate, 6-iodo-2-methyl-4H-benzo[d][1][2]oxazin-4-one, is achieved through the reaction of 5-iodoanthranilic acid (derived from this compound) with acetic anhydride.[3][4] This intermediate serves as a versatile precursor for a wide array of 2,3-disubstituted-6-iodo-4(3H)-quinazolinones, which have demonstrated a broad spectrum of pharmacological activities.[5]
Antimicrobial Activity: A New Frontier Against Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Derivatives of this compound, particularly 6-iodo-quinazolinones, have shown promising antibacterial activity.
Comparative Performance of 6-Iodo-Quinazolinone Derivatives
While extensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) for a wide range of 6-iodo-quinazolinone derivatives are still emerging, initial studies have demonstrated their potential. For instance, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, synthesized from the corresponding benzoxazinone, has exhibited significant antibacterial activity against a panel of pathogenic bacteria, including Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa.[6][7]
To provide a comparative perspective, the table below includes MIC values for structurally related 2-(amino)quinazolin-4(3H)-one derivatives, highlighting the potential of this scaffold against resistant strains like MRSA.
| Compound/Alternative | Target Organism | MIC (µM) | Reference |
| 6l (7-chloro derivative) | S. aureus ATCC25923 | 1.0 | [8] |
| S. aureus JE2 (MRSA) | 0.6 | [8] | |
| 6y (7-chloro, 2-(3,4-difluorobenzylamino)) | S. aureus ATCC25923 | 0.36 | [8] |
| S. aureus JE2 (MRSA) | 0.02 | [8] | |
| Vancomycin | S. aureus JE2 (MRSA) | 1.9 | [8] |
Note: The data for compounds 6l and 6y are for chloro- and difluoro-substituted quinazolinones, respectively, and are presented to illustrate the potential of halogenated quinazolinones. Further studies are needed to establish the specific MIC values for 6-iodo derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds and standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Key Pathways in Malignancy
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[2] The 6-iodo-quinazolinone scaffold has been investigated for its cytotoxic effects against various cancer cell lines.
Comparative Performance of 6-Iodo-Quinazolinone Derivatives Against Cancer Cell Lines
A study on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed significant cytotoxic activity against several human cancer cell lines.[9] The table below summarizes the IC50 values of the most potent compounds from this series compared to the standard anticancer drug, Paclitaxel.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 3a | HL-60 (Promyelocytic Leukemia) | 21 | [9] |
| U937 (Non-Hodgkin Lymphoma) | 30 | [9] | |
| 3d | HeLa (Cervical Cancer) | 10 | [9] |
| 3e | T98G (Glioblastoma) | 12 | [9] |
| 3h | T98G (Glioblastoma) | 22 | [9] |
| Paclitaxel | HeLa (Cervical Cancer) | 0.01 | [9] |
These results indicate that 6-iodo-quinazolinone derivatives possess potent anticancer activity, with compound 3d showing particular promise against cervical cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds and a standard drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanism of Anticancer Action
Quinazolinone derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Some derivatives can disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14]
-
Kinase Inhibition: The quinazoline scaffold is a key feature of many kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.[2][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one [wjarr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. atcc.org [atcc.org]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Methyl 5-amino-2-iodobenzoate: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-amino-2-iodobenzoate has emerged as a highly versatile and valuable building block, particularly in the synthesis of pharmaceuticals and functional materials. Its unique arrangement of an amino group, a methyl ester, and a reactive iodine atom on a benzene ring offers a powerful handle for a diverse array of chemical transformations. This guide provides an in-depth technical overview of the applications of this compound, objectively compares its performance with relevant alternatives, and furnishes detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound: A Trifecta of Functionality
The utility of this compound stems from the orthogonal reactivity of its three key functional groups:
-
The Iodide: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a variety of cross-coupling reactions. This high reactivity allows for milder reaction conditions and often translates to higher yields and faster reaction times compared to its bromo or chloro analogs.
-
The Amino Group: The primary amine at the 5-position serves as a versatile nucleophile and a directing group. It can be readily acylated, alkylated, or transformed into other functional groups, providing a convenient point for molecular diversification.
-
The Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, offering another site for modification, such as amide bond formation.
This trifecta of functionality makes this compound a powerful synthon for the construction of highly substituted aromatic compounds, a common motif in many biologically active molecules.
Core Applications in Pharmaceutical Synthesis: Building Blocks for Life-Saving Drugs
This compound and its derivatives are instrumental in the synthesis of a range of pharmaceuticals, most notably in the development of targeted cancer therapies.
Synthesis of PARP Inhibitors: The Case of Rucaparib
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. Rucaparib, a potent PARP inhibitor, can be synthesized using strategies that employ intermediates derived from substituted 2-iodoanilines. While the commercial synthesis of Rucaparib may involve different routes, the versatility of this compound makes it a highly relevant starting material for the synthesis of the core indole scaffold of Rucaparib and its analogs. A plausible synthetic approach could involve an initial cross-coupling reaction at the iodo position, followed by transformations of the amino and ester groups to construct the tricyclic core of the drug. For instance, a Heck reaction could be employed to introduce a vinyl group, which can then be further manipulated to form the indole ring.[1]
Synthesis of Kinase Inhibitors
Kinase inhibitors are another major class of targeted cancer therapies. The benzofuran scaffold is a common core in many kinase inhibitors due to its ability to mimic the hinge-binding region of ATP in the kinase domain. This compound can serve as a key precursor for the synthesis of substituted benzofurans. A common strategy involves a Sonogashira coupling of the iodo-aniline with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The amino group can then be functionalized to introduce side chains that enhance binding affinity and selectivity for the target kinase.
Comparative Performance: The Iodine Advantage in Cross-Coupling Reactions
The choice of the halogen atom in an aryl halide precursor significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. In general, the reactivity follows the trend I > Br > Cl. This difference in reactivity is a key consideration in synthetic planning.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. To illustrate the reactivity difference, let's compare the performance of this compound with its bromo-analog, Methyl 5-amino-2-bromobenzoate, in a typical Suzuki-Miyaura coupling with phenylboronic acid.
| Feature | This compound | Methyl 5-amino-2-bromobenzoate |
| Reaction Time | Typically shorter (e.g., 1-4 hours) | Generally longer (e.g., 6-12 hours) |
| Reaction Temperature | Often proceeds at lower temperatures (e.g., 80-90 °C) | May require higher temperatures for comparable yields |
| Catalyst Loading | Can often be achieved with lower catalyst loading | May require higher catalyst loading |
| Typical Yield | Generally higher | Typically lower under identical conditions |
This enhanced reactivity of the iodo-compound is attributed to the weaker C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. While the bromo-analog is often less expensive, the higher reactivity and potentially cleaner reactions of the iodo-analog can make it the more efficient choice, especially in complex, multi-step syntheses where maximizing yield at each step is crucial.
Experimental Protocols: Putting Theory into Practice
The following are detailed, step-by-step methodologies for key reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of Methyl 5-amino-2-phenylbenzoate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Heck Reaction of this compound with Styrene
This protocol describes the synthesis of Methyl 5-amino-2-styrylbenzoate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq) and palladium(II) acetate (0.03 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine (2.0 eq) and styrene (1.5 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key reaction workflows discussed in this guide.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Heck Reaction.
Conclusion: A Cornerstone for Chemical Innovation
This compound stands out as a preeminent building block in the synthetic chemist's toolbox. Its inherent reactivity and functional group diversity provide a robust platform for the efficient construction of complex and biologically relevant molecules. The "iodine advantage" in cross-coupling reactions, as demonstrated in the comparative analysis, often justifies its use over less reactive halogenated analogs, leading to improved synthetic efficiency. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently employ this compound to accelerate their drug discovery and materials science endeavors.
References
A Comparative Guide to the Efficiency of Methyl 5-amino-2-iodobenzoate in Palladium-Catalyzed Cross-Coupling and Cyclization Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 5-amino-2-iodobenzoate is a versatile bifunctional reagent, offering a unique combination of a highly reactive aryl iodide and a nucleophilic amino group. This guide provides an in-depth technical assessment of its efficiency in key palladium-catalyzed transformations, comparing its performance to common alternatives and providing detailed experimental protocols to support your research endeavors.
The Strategic Advantage of the Carbon-Iodine Bond
The efficacy of palladium-catalyzed cross-coupling reactions is intrinsically linked to the facility of the oxidative addition step, which is often rate-determining. The carbon-halogen bond strength is a primary determinant of this step's kinetics, following the general trend of C-I < C-Br < C-Cl. Consequently, aryl iodides are significantly more reactive than their bromide and chloride counterparts. This heightened reactivity of this compound translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups within complex molecules.
-
Lower Catalyst Loadings: The facile oxidative addition allows for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: Increased reaction rates lead to higher throughput and more efficient use of instrument time.
-
Greater Substrate Scope: The high reactivity enables the coupling of challenging or less reactive partners.
This guide will now delve into a comparative analysis of this compound in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings, followed by an exploration of its utility in intramolecular cyclization reactions.
Section 1: Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. Here, we compare the performance of this compound with its bromo and chloro analogs in a typical coupling with phenylboronic acid.
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 5-amino-2-iodo benzoate | Very High | 1 - 4 hours | > 90% | Often proceeds efficiently at temperatures ranging from room temperature to 80 °C. |
| Methyl 5-amino-2-bromo benzoate | High | 6 - 18 hours | 70 - 90% | Generally requires higher temperatures (80-110 °C) and potentially more active catalyst systems.[1] |
| Methyl 5-amino-2-chloro benzoate | Moderate | 12 - 48 hours | 50 - 80% | Requires specialized, bulky, and electron-rich phosphine ligands for efficient coupling. |
Note: The data presented is a representative compilation based on the established reactivity trends of aryl halides in Suzuki-Miyaura couplings. Specific yields can vary based on the exact reaction conditions and the nature of the boronic acid partner.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (5:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the reductive elimination step and stabilizing the palladium catalyst, leading to higher yields.[4] Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid. The use of a biphasic toluene/water system aids in the dissolution of both the organic and inorganic reagents.
Section 2: Heck Reaction: Efficiency in Olefin Arylation
The Heck reaction is a powerful method for the formation of C-C bonds via the coupling of an aryl halide with an alkene. The superior reactivity of this compound is particularly advantageous in this reaction.
Data Presentation: Heck Reaction
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 5-amino-2-iodo benzoate | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings and milder bases.[5] |
| Methyl 5-amino-2-bromo benzoate | High | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction.[6] |
| Methyl 5-amino-2-chloro benzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions and specialized catalysts. |
Note: This data is representative and based on the established reactivity trends of aryl halides in Heck reactions. Actual yields may vary.[2]
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a Schlenk tube, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
A phosphine-free catalyst system is often sufficient for the Heck reaction of reactive aryl iodides, simplifying the reaction setup. Triethylamine acts as the base to neutralize the HI generated during the catalytic cycle. DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and the palladium catalyst.
Section 3: Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The high reactivity of the C-I bond in this compound allows for efficient coupling under mild conditions.
Data Presentation: Sonogashira Coupling
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 5-amino-2-iodo benzoate | Very High | 1 - 5 hours | > 90% | Can often be performed at or near room temperature, frequently without the need for a copper co-catalyst.[7][8] |
| Methyl 5-amino-2-bromo benzoate | High | 5 - 18 hours | 70 - 90% | Typically requires elevated temperatures and a copper(I) co-catalyst. |
| Methyl 5-amino-2-chloro benzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling. |
Note: This data is representative and based on the established reactivity trends of aryl halides in Sonogashira couplings. Actual yields may vary.[2]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (Et₃N, 2.0 eq)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-5 hours.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are highly effective for aryl iodides. Triethylamine serves as both the base and the solvent in many cases, although THF is used here for better solubility of the starting material. The reaction often proceeds efficiently at room temperature due to the high reactivity of the aryl iodide.
Section 4: Intramolecular Cyclization: Harnessing Bifunctionality
The presence of both an amino group and a reactive C-I bond on the same scaffold makes this compound an excellent precursor for the synthesis of nitrogen-containing heterocycles. For instance, it can be readily converted into substrates for intramolecular Heck reactions to form indole derivatives or used in tandem reactions to construct more complex polycyclic systems. A particularly valuable application is in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.
Synthetic Strategy: Synthesis of a Quinazolinone Derivative
A plausible two-step sequence involves an initial acylation of the amino group followed by an intramolecular palladium-catalyzed cyclization.
Experimental Protocol: Synthesis of a Quinazolinone Derivative
Step 1: N-Acylation
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add an acyl chloride (e.g., benzoyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acylated intermediate.
Step 2: Intramolecular Cyclization
-
To a pressure vessel, add the N-acylated intermediate (1.0 eq), palladium(II) acetate (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., cesium carbonate, 2.0 eq).
-
Add a high-boiling solvent such as 1,4-dioxane.
-
Seal the vessel and heat to 120-140 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate.
-
Purify the crude product by column chromatography to yield the desired quinazolinone.
Causality of Experimental Choices:
The intramolecular cyclization requires a higher temperature and a robust catalyst system. Xantphos is a bidentate ligand with a large bite angle, which is known to promote challenging C-N bond-forming reactions. Cesium carbonate is a strong base often required for these types of cyclizations.
Conclusion
This compound stands out as a highly efficient and versatile building block for a range of synthetic transformations. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for milder conditions, lower catalyst loadings, and faster reaction times compared to its bromo and chloro analogs. Furthermore, its bifunctional nature provides a convenient handle for the synthesis of complex heterocyclic scaffolds. This guide provides the foundational data and protocols to empower researchers to effectively integrate this valuable reagent into their synthetic strategies, accelerating the discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Methyl 5-amino-2-iodobenzoate: A Performance Benchmark for Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the selection of starting materials is a critical determinant of success. The efficiency, yield, and ultimate cost-effectiveness of a synthetic route are profoundly influenced by the reactivity and functionality of its core building blocks. Methyl 5-amino-2-iodobenzoate is one such pivotal reagent, a trifunctional aromatic compound whose architecture is primed for complex molecular construction.
This guide provides an in-depth analysis of this compound, moving beyond a simple cataloging of its properties. As your Senior Application Scientist, my objective is to offer a field-proven perspective on its performance. We will benchmark this reagent against structurally similar alternatives in cornerstone C-C bond-forming reactions. The narrative is built on a foundation of mechanistic understanding, providing not just protocols, but the causality behind them. Every piece of experimental data and every protocol is designed to be a self-validating system, empowering you, the researcher, to make informed decisions in your synthetic endeavors.
Chapter 1: The Reagents - A Structural and Electronic Profile
A molecule's reactivity is a direct consequence of its structure. The unique interplay of the iodo, amino, and methyl ester groups in this compound dictates its behavior in catalyzed reactions.
The Subject: this compound
This compound is a bifunctional molecule, offering multiple reactive sites for creating more complex chemical structures.[1] Its key features include:
-
The Carbon-Iodine Bond : Located at the C-2 position, this is the primary reactive site for cross-coupling. Iodine's status as an excellent leaving group, owing to the relatively weak C-I bond, facilitates the crucial oxidative addition step in palladium-catalyzed cycles.[1] This high reactivity often permits the use of milder reaction conditions compared to other halogens.[2]
-
The Amino Group : Positioned meta to the iodine, the -NH₂ group is a moderately activating, ortho, para-directing group. Its electron-donating nature can influence the electronic properties of the aromatic ring, impacting catalyst association and reactivity. Furthermore, it serves as a valuable handle for subsequent derivatization (e.g., acylation, alkylation).
-
The Methyl Ester Group : This electron-withdrawing group at the C-1 position deactivates the ring, but its primary role is often as a synthetic precursor to carboxylic acids or amides, adding another layer of synthetic versatility.
The Comparators: A Rationale for Selection
To truly understand the performance of this compound, we must compare it to logical alternatives. The following reagents were selected to isolate the effects of halogen identity and functional group placement.
-
Halogen Reactivity Benchmark (Methyl 5-amino-2-bromobenzoate) : The most direct comparison for evaluating the impact of the halogen. The C-Br bond is stronger than the C-I bond, which predictably requires more forcing conditions (higher temperatures, longer reaction times) for oxidative addition.[3] This comparison is vital for process chemists weighing reactivity against the often-lower cost of bromide precursors.
-
Isomeric Effects Benchmark (Methyl 2-amino-5-iodobenzoate) : This isomer swaps the positions of the amino and iodo groups.[4][5] This allows for an examination of steric and electronic effects. With the amino group now ortho to the reactive C-I bond, steric hindrance could potentially impede the approach of the bulky palladium catalyst, while its electronic influence on the reaction center is more direct.
-
Electronic Effects Benchmark (Methyl 2-iodobenzoate) : By removing the amino group, we can isolate its electronic contribution.[6][7] Comparing the reactivity of this compound to Methyl 2-iodobenzoate directly demonstrates how the electron-donating amino group modulates the overall reactivity of the aryl iodide.
Chapter 2: Performance Benchmarking in Sonogashira Coupling
The Sonogashira reaction, which forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a fundamental tool for installing alkyne functionalities.[2] Aryl iodides are particularly well-suited for this transformation due to their high reactivity.[2]
Mechanistic Considerations: The Pd/Cu Dual Catalytic Cycle
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles.[2] The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, in the copper cycle, a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which yields the aryl-alkyne product and regenerates the active Pd(0) catalyst.[2]
Experimental Protocol: A Self-Validating Sonogashira Workflow
This protocol is designed for robustness and reproducibility. The causality for each step is explained to empower optimization.
Objective: To synthesize Methyl 5-amino-2-(phenylethynyl)benzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (TEA, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Causality: Using a Schlenk flask and ensuring all glassware is dry is critical as the Pd(0) species is oxygen-sensitive and moisture can interfere with the catalytic cycle.
-
-
Establish Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Causality: This removes oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) and cause undesirable side reactions like the homocoupling of alkynes (Glaser coupling).
-
-
Solvent and Reagent Addition : Under a positive pressure of argon, add anhydrous THF, followed by triethylamine. Stir for 5 minutes. Then, add phenylacetylene dropwise.
-
Causality: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a scavenger for the HI generated during the reaction, preventing it from deactivating the catalyst. Anhydrous THF is used to prevent water-related side reactions.
-
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC/MS.
-
Causality: The high reactivity of the aryl iodide often allows this reaction to proceed efficiently at room temperature.[2] Monitoring ensures the reaction is run to completion without unnecessary heating or time.
-
-
Workup and Purification : Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the organic phase with aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Causality: The Celite filtration removes insoluble palladium and copper salts. The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
Comparative Performance Data
The following table summarizes the performance of Methyl 5-amino-2-halobenzoates in the Sonogashira coupling with phenylacetylene under the conditions described above.
| Reagent | Halogen (X) | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) | Notes |
| This compound | I | Room Temp. | 2 - 6 | > 90% | Highly reactive, ideal for mild conditions.[3] |
| Methyl 5-amino-2-bromobenzoate | Br | 60 - 80 | 12 - 24 | 75 - 85% | Requires heating due to stronger C-Br bond.[3] |
| Methyl 5-amino-2-chlorobenzoate | Cl | > 100 | > 24 | < 40% | Very challenging; requires specialized catalysts/ligands.[3] |
Analysis : The data clearly validates the established reactivity trend of Ar-I > Ar-Br >> Ar-Cl. For laboratory-scale synthesis where mild conditions and high yields are paramount, this compound is the superior choice.
Chapter 3: Performance Benchmarking in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl structures, which are prevalent in pharmaceuticals.[6]
Mechanistic Considerations: The Suzuki-Miyaura Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is similar to other cross-coupling reactions but has unique features. It involves the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the biaryl product.
Experimental Protocol: A Micellar Suzuki-Miyaura Workflow
To demonstrate a modern, greener approach, this protocol utilizes a water-based micellar system, which can accelerate the reaction and simplify purification.[8][9]
Objective: To synthesize Methyl 5-amino-2-phenylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Step-by-Step Procedure:
-
Reagent Preparation : In a reaction vessel, combine this compound, phenylboronic acid, and K₂CO₃.[6]
-
Solvent Addition : Add the degassed toluene/water mixture.
-
Inert Atmosphere & Catalyst : Purge the vessel with argon for 15 minutes. Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Causality: As with the Sonogashira reaction, removing oxygen is crucial to protect the catalyst.
-
-
Reaction : Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC.[6]
-
Causality: Heating is typically required for Suzuki couplings to ensure efficient catalytic turnover. Vigorous stirring is necessary to facilitate interaction between the aqueous and organic phases.
-
-
Workup : After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Comparative Performance Data
The following table benchmarks the performance of this compound against its isomer and bromo-analog in the Suzuki-Miyaura coupling.
| Reagent | Key Structural Feature | Typical Time (h) | Typical Yield (%) | Notes |
| This compound | 2-Iodo | 6 - 12 | 85 - 95% | Excellent reactivity, high yields are consistently achievable.[3][6] |
| Methyl 5-amino-2-bromobenzoate | 2-Bromo | 12 - 24 | 80 - 90% | Good yields but requires longer reaction times or higher catalyst loading.[10] |
| Methyl 2-amino-5-iodobenzoate | 5-Iodo | 8 - 16 | 80 - 90% | Slightly lower reactivity, potentially due to steric hindrance from the ortho-amino group affecting the catalyst. |
Analysis : this compound again demonstrates superior performance with faster reaction times and higher yields. The isomeric Methyl 2-amino-5-iodobenzoate is also highly effective, suggesting that while steric effects may play a minor role, the high reactivity of the C-I bond is the dominant factor. The bromo-analog remains a viable, albeit slower, alternative.
Chapter 4: Advanced Insights & Downstream Utility
The versatility of this compound extends beyond these two cornerstone reactions. It is an effective substrate in Heck reactions for C-C bond formation with alkenes and can participate in Buchwald-Hartwig amination to introduce a second nitrogen substituent.
A significant development in cross-coupling is the use of more sustainable and cost-effective catalysts. Nickel, copper, and iron-based systems have emerged as powerful alternatives to palladium for specific transformations, including Sonogashira-type couplings.[11][12][13] For instance, a palladium-free Sonogashira coupling of o-iodoanilines can be achieved using a copper(I) complex, offering economic and environmental advantages.[12]
Furthermore, the products derived from these reactions are often valuable intermediates themselves. For example, the 2-ethynylaniline derivatives produced from the Sonogashira coupling can undergo subsequent intramolecular cyclization to form substituted indoles, which are essential scaffolds in many pharmaceutical compounds.[12]
Conclusion: A Scientist's Perspective on Reagent Selection
This comparative guide demonstrates that This compound is a high-performance building block for palladium-catalyzed cross-coupling reactions. Its C-I bond provides exceptional reactivity, enabling high yields under mild conditions, which is a significant advantage for the synthesis of complex, sensitive molecules.
However, a senior scientist's role is to balance performance with practicality.
-
For Maximum Reactivity and Mild Conditions : this compound is the undisputed choice. It is ideal for discovery chemistry where reaction success and speed are the primary drivers.
-
For Cost-Effective, Large-Scale Synthesis : Methyl 5-amino-2-bromobenzoate presents a compelling alternative. While requiring more forcing conditions, the potential cost savings on the raw material can be substantial, a critical consideration in process development and manufacturing.
-
For Isomeric Diversity : The choice between the 5-amino-2-iodo and 2-amino-5-iodo isomers will be dictated by the desired final structure and the synthetic route planned for downstream functionalization.
Ultimately, the optimal reagent is not a universal constant but is defined by the specific challenges of the synthetic problem at hand. By understanding the mechanistic principles and the empirical performance data presented here, you are better equipped to make a strategic, data-driven decision for your next project.
References
- 1. This compound | 1065102-79-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-2-iodobenzoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-amino-2-iodobenzoate, a halogenated aromatic amine. The procedures outlined below are grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
Understanding the Hazards: Why Proper Disposal is Critical
This compound belongs to two chemical classes of concern: halogenated organic compounds and aromatic amines.
-
Halogenated Organic Compounds: These substances can be persistent in the environment and may have toxic effects on aquatic life.[1][2] Improper disposal can lead to long-term environmental contamination.
-
Aromatic Amines: Many aromatic amines are known or suspected to be toxic or carcinogenic.[3][4] Exposure can occur through inhalation, ingestion, or skin contact, posing significant health risks to laboratory workers.[4]
Given these properties, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6][7]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following personal protective equipment (PPE) is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from splashes of the chemical or its solutions. |
| Hand Protection | Nitrile rubber gloves. Consider double-gloving for added protection. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when working in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator may be necessary. | Prevents inhalation of harmful dust or vapors. |
Always consult the specific Safety Data Sheet (SDS) for the exact chemical being used before any handling, storage, or disposal.[1]
Waste Segregation and Containerization: The First Step in Disposal
Proper segregation of chemical waste is a critical step in ensuring safe disposal.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for halogenated organic waste.[1][2] The container should be made of a compatible material, such as polyethylene, and have a secure, screw-top cap.[2][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[1][9]
-
Collection:
-
Solid Waste: Carefully transfer any solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any items contaminated with the chemical, such as weighing paper, gloves, or absorbent pads used for cleaning up minor spills, should also be placed in this container.
-
Rinsate: When rinsing glassware that has come into contact with this compound, the first rinse should be collected as hazardous waste.[10] Subsequent rinses of decontaminated glassware can typically be disposed of down the drain, but always check local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Storage of Hazardous Waste
Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" within the laboratory.[6][9] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.[2]
Waste containers must be kept securely closed except when adding waste.[5][6]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent to contain the spill.[11]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (such as acetone), collecting the cleaning materials and rinsate as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The final step is the removal and disposal of the hazardous waste by trained professionals.
-
Contact EHS: Arrange for the pickup of your hazardous waste through your institution's EHS office.[1]
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
The waste will then be transported to an approved waste disposal facility for appropriate treatment, which often involves incineration for halogenated organic compounds.[8]
By adhering to these rigorous safety and disposal protocols, researchers can minimize the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
